Pyridoxamine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMQXZHNVQTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046929 | |
| Record name | Pyridoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
815 mg/mL | |
| Record name | Pyridoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85-87-0 | |
| Record name | Pyridoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Discovery of Pyridoxamine in Biochemical Research
Early Recognition as a Vitamin B6 Vitamer
The journey to understanding pyridoxamine begins with the broader discovery of vitamin B6. In the 1930s, the Hungarian scientist Paul György identified a substance that could cure a specific skin condition in rats called 'rat acrodynia', which he named vitamin B6. cdnsciencepub.com Following this, Samuel Lepkovsky isolated and crystallized the vitamin in 1938. patsnap.com By 1939, the chemical structure of this vitamin was identified as a pyridine (B92270) derivative by two independent groups led by Leslie Harris and Karl Folkers, and Richard Kuhn. patsnap.com György then proposed the term pyridoxine (B80251) for this compound. patsnap.com
The understanding that vitamin B6 was not a single compound but a group of related substances, or "vitamers," came shortly after. acs.org A pivotal development was the creation of a microbiological growth assay by Esmond Snell in 1942. patsnap.com This assay led to the characterization of two other forms of vitamin B6: pyridoxal (B1214274), the aldehyde form, and this compound, the amine form. patsnap.commdpi.com Subsequent research demonstrated that pyridoxine, pyridoxal, and this compound possessed largely equal activity in animals because they can be interconverted by the body into the primary enzymatically active form, pyridoxal 5'-phosphate (PLP). patsnap.com
The term "vitamin B6" is now a collective designation for six interconvertible, water-soluble compounds. wikipedia.orgnih.gov These are pyridoxine (PN), pyridoxal (PL), this compound (PM), and their respective 5'-phosphate esters: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and this compound 5'-phosphate (PMP). nih.gov
Table 1: The Six Vitamers of Vitamin B6
| Non-phosphorylated Forms | Phosphorylated Forms |
|---|---|
| Pyridoxine (PN) | Pyridoxine 5'-phosphate (PNP) |
| Pyridoxal (PL) | Pyridoxal 5'-phosphate (PLP) |
| This compound (PM) | This compound 5'-phosphate (PMP) |
Evolution of Research Focus from General Vitamin B6 to Specific this compound Investigations
Initially, research on vitamin B6 was broad, focusing on its essential role as a coenzyme in over 140 enzymatic reactions, particularly in amino acid metabolism. frontiersin.org The different vitamers were often considered functionally equivalent, as they could all be converted to the active coenzyme, PLP. patsnap.com However, as biochemical understanding deepened, scientists began to investigate the unique properties of each vitamer, leading to a specific research focus on this compound that extended beyond its role as a vitamin precursor. patsnap.comfrontiersin.org
A significant turning point was the discovery that this compound could inhibit the Maillard reaction. nih.gov This complex series of reactions between sugars and amino acids contributes to the formation of Advanced Glycation End-products (AGEs), which are implicated in the aging process and the complications of diabetes. ahajournals.orgtandfonline.com Unlike pyridoxine and pyridoxal, this compound's unique chemical structure, particularly its aminomethyl group, allows it to interfere with this pathological process. wikipedia.orgfrontiersin.org
This discovery shifted the research paradigm. This compound was no longer seen merely as a nutritional supplement but as a potential therapeutic agent with distinct biochemical activities. patsnap.com Research began to concentrate on its ability to act as a potent scavenger of reactive carbonyl species (RCS), which are toxic byproducts of sugar and lipid degradation and are precursors to AGEs. patsnap.comnih.gov Furthermore, studies highlighted its capacity to chelate metal ions like copper and iron, which catalyze the oxidative reactions that drive AGE formation. wikipedia.orgmdpi.com This multifaceted mechanism of action distinguished this compound from the other B6 vitamers and spurred investigations into its specific therapeutic potential. patsnap.comnih.gov
Milestones in this compound Research and its Role in Disease Pathogenesis
The evolution in understanding this compound's unique functions led to significant research milestones, particularly concerning its role in preventing disease complications. nih.gov The primary focus of this advanced research has been on diabetic nephropathy, a major complication of diabetes characterized by kidney damage. patsnap.comkarger.com
Key Research Milestones:
Inhibition of Advanced Glycation End-products (AGEs): A landmark discovery was that this compound can inhibit the formation of AGEs. nih.govmdpi.com AGEs cause damage by cross-linking proteins, which alters their structure and function, contributing to the stiffening of tissues and vascular damage seen in diabetes and aging. ahajournals.org this compound was found to inhibit the post-Amadori steps of the Maillard reaction, effectively blocking the conversion of early glycation products into harmful AGEs. nih.govtandfonline.com
Scavenging of Reactive Carbonyl Species (RCS): Research established this compound as a powerful scavenger of toxic carbonyl compounds like glyoxal (B1671930), methylglyoxal (B44143), and malondialdehyde. nih.govnih.govmdpi.com These reactive species are formed during the degradation of sugars and lipids and are highly damaging to cells. nih.gov By trapping these carbonyls, this compound prevents them from reacting with proteins and forming AGEs and Advanced Lipoxidation End-products (ALEs). wikipedia.orgnp-mrd.org
Antioxidant and Metal Chelation Properties: this compound was shown to possess antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) and inhibit oxidative damage. wikipedia.orgnih.gov The hydroxyl group on its pyridine ring contributes to its ability to scavenge free radicals. wikipedia.org Additionally, its capacity to chelate transition metal ions, such as Cu²⁺ and Fe³⁺, prevents these metals from catalyzing the oxidative reactions that generate ROS and promote AGE formation. wikipedia.orgmdpi.com
Preclinical and Clinical Trials: Based on promising preclinical studies in animal models of diabetes which showed that this compound could ameliorate kidney damage, the compound advanced into human clinical trials. wikipedia.orgresearchgate.net Several phase II trials investigated the efficacy of this compound (as Pyridorin™) in slowing the progression of diabetic nephropathy. patsnap.comkarger.comnih.gov While a pilot study did not show a significant effect on the primary endpoint of change in serum creatinine (B1669602) over 52 weeks in the broad study population, post-hoc analyses suggested potential benefits in specific subgroups, providing critical information for the design of subsequent phase III trials. karger.comresearchgate.net These trials represent a major milestone, marking the journey of this compound from a simple vitamin to a targeted therapeutic agent under investigation for chronic disease. patsnap.comclinicaltrials.gov
Table 2: Investigated Mechanisms of this compound in Disease Pathogenesis
| Mechanism | Description | Primary Target |
|---|---|---|
| AGE Inhibition | Blocks the conversion of Amadori products to AGEs. nih.govtandfonline.com | Post-Amadori glycation pathways |
| RCS Scavenging | Traps and neutralizes reactive carbonyls from sugar and lipid breakdown. patsnap.comnih.gov | Glyoxal, Methylglyoxal, Malondialdehyde |
| Metal Chelation | Binds catalytic metal ions like copper (Cu²⁺) and iron (Fe³⁺). wikipedia.orgmdpi.com | Transition metal ions |
| Antioxidant Activity | Scavenges reactive oxygen species (ROS). wikipedia.orgnih.gov | Free radicals (e.g., hydroxyl radical) |
Biochemical Pathways and Metabolism of Pyridoxamine
Interconversion with Other Vitamin B6 Vitamers (Pyridoxal, Pyridoxine)
The interconversion of vitamin B6 vitamers is a critical process for maintaining cellular homeostasis of the active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.org This "salvage pathway" allows organisms to utilize various dietary forms of vitamin B6. nih.gov
Pyridoxal kinase (PDXK) is a key enzyme in the vitamin B6 salvage pathway. nih.govnih.gov It catalyzes the phosphorylation of pyridoxamine, pyridoxal, and pyridoxine (B80251) at the 5' position, using ATP as the phosphate (B84403) donor. nih.govnih.govuniprot.org This reaction yields their respective 5'-phosphorylated forms: this compound 5'-phosphate (PMP), pyridoxal 5'-phosphate (PLP), and pyridoxine 5'-phosphate (PNP). nih.govuniprot.org In Escherichia coli, two pyridoxal kinases have been identified, encoded by the pdxK and pdxY genes. medcraveonline.comnih.gov While PdxK can phosphorylate all three vitamers, PdxY appears to function primarily as a PL kinase. nih.gov
Enzymatic Reaction Catalyzed by Pyridoxal Kinase:
| Substrate | Enzyme | Product |
| This compound | Pyridoxal Kinase (PDXK) | This compound 5'-Phosphate (PMP) |
| Pyridoxal | Pyridoxal Kinase (PDXK) | Pyridoxal 5'-Phosphate (PLP) |
| Pyridoxine | Pyridoxal Kinase (PDXK) | Pyridoxine 5'-Phosphate (PNP) |
This table illustrates the phosphorylation of the three vitamin B6 vitamers by pyridoxal kinase.
Reactions Catalyzed by PNPO:
| Substrate | Enzyme | Product |
| This compound 5'-Phosphate (PMP) | Pyridox(am)ine Phosphate Oxidase (PNPO) | Pyridoxal 5'-Phosphate (PLP) + NH₄⁺ |
| Pyridoxine 5'-Phosphate (PNP) | Pyridox(am)ine Phosphate Oxidase (PNPO) | Pyridoxal 5'-Phosphate (PLP) + H₂O₂ |
This table details the oxidative reactions catalyzed by PNPO to produce the active coenzyme PLP.
The de-phosphorylation of B6 vitamers is carried out by phosphatases, which are generally non-specific. portlandpress.com These enzymes remove the phosphate group from PLP, PMP, and PNP, converting them back to pyridoxal, this compound, and pyridoxine, respectively. mhmedical.comvcu.edu This process is important for regulating intracellular levels of PLP and for the transport of vitamin B6 across cell membranes, as the non-phosphorylated forms are typically the ones that are transported. mhmedical.com A specific pyridoxal phosphatase (PLP phosphatase) has been identified in humans, which can also dephosphorylate pyridoxine 5'-phosphate. genecards.orgnih.gov In Salmonella enterica, a periplasmic phosphatase, PhoN, has been shown to dephosphorylate extracellular PLP and PNP, allowing the resulting vitamers to enter the cytoplasm. asm.org
Pyridox(am)ine Phosphate Oxidase (PNPO) Activity in Conversion to Pyridoxal 5'-Phosphate (PLP)
De Novo Biosynthesis Pathways in Prokaryotes, Plants, and Fungi
While animals must obtain vitamin B6 from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. portlandpress.comoup.com There are two distinct and mutually exclusive pathways for the de novo biosynthesis of vitamin B6. nih.gov
The DXP-dependent pathway, extensively studied in Escherichia coli, utilizes deoxyxylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4HPT) as precursors. mdpi.compnas.org The synthesis involves a series of enzymatic steps. PdxA catalyzes the oxidation of 4HPT, and PdxJ condenses this product with DXP to form pyridoxine 5'-phosphate (PNP). mdpi.com The PNP is then oxidized to the active coenzyme PLP by the oxidase PdxH. nih.gov This pathway is predominantly found in the γ-division of proteobacteria. nih.govportlandpress.com
Key Enzymes in the DXP-Dependent Pathway:
| Enzyme | Function |
| PdxA | Oxidizes 4-phosphohydroxy-L-threonine (4HPT) |
| PdxJ | Condenses the product of the PdxA reaction with DXP to form PNP |
| PdxH | Oxidizes PNP to PLP |
This table summarizes the roles of the key enzymes in the DXP-dependent de novo biosynthesis of vitamin B6.
The DXP-independent pathway is more widespread and is found in many bacteria, archaea, fungi, and plants. nih.govmdpi.com This pathway involves two key proteins, PDX1 and PDX2 (also known as PdxS and PdxT, respectively). nih.govresearchgate.net These two proteins form a complex that directly synthesizes PLP from a pentose (B10789219) phosphate (like ribose 5-phosphate or ribulose 5-phosphate) and a triose phosphate (like glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), with glutamine providing the nitrogen atom. portlandpress.compnas.org In plants, this pathway has been shown to be cytosolic. pnas.org The DXP-independent pathway is considered to be phylogenetically older than the DXP-dependent pathway. nih.gov
DXP-Independent Pathway
Salvage Pathway Mechanisms Across Organisms
The salvage pathway is a highly conserved set of reactions found in virtually all organisms, including those that can synthesize vitamin B6 de novo. nih.govnih.gov Its primary role is to interconvert and phosphorylate the various forms of vitamin B6 (pyridoxine, pyridoxal, and this compound) obtained from the diet or from cellular protein turnover, ultimately producing PLP. mdpi.comuniroma1.it This pathway is particularly critical for animals, which cannot synthesize vitamin B6 and are entirely dependent on dietary sources. oup.comnih.gov
Conversion of Non-phosphorylated B6 Vitamers to PLP
The conversion of non-phosphorylated B6 vitamers, including this compound, into the active coenzyme PLP is a multi-step process within the salvage pathway. nih.govuniroma1.it
Phosphorylation: The initial step involves the phosphorylation of this compound (PM) to this compound 5'-phosphate (PMP). This reaction is catalyzed by the enzyme pyridoxal kinase (PLK) , which can also phosphorylate pyridoxal (PL) and pyridoxine (PN). hmdb.camedcraveonline.com
Oxidation: The subsequent and final step in the formation of PLP from PMP is an oxidation reaction. The flavin mononucleotide (FMN)-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPOx) catalyzes the conversion of PMP to PLP. uniroma1.itnih.gov This enzyme is also responsible for oxidizing pyridoxine 5'-phosphate (PNP) to PLP. nih.govwikipedia.org
The key enzymes involved in this conversion are summarized in the table below.
| Enzyme | Abbreviation | Function |
| Pyridoxal Kinase | PLK | Phosphorylates this compound (PM), pyridoxal (PL), and pyridoxine (PN). medcraveonline.commedcraveonline.com |
| Pyridoxine 5'-Phosphate Oxidase | PNPOx | Oxidizes this compound 5'-phosphate (PMP) and pyridoxine 5'-phosphate (PNP) to pyridoxal 5'-phosphate (PLP). uniroma1.itnih.gov |
Role in Cellular Homeostasis of PLP
The salvage pathway plays a critical role in maintaining the cellular balance of PLP. nih.govnih.gov PLP is a highly reactive aldehyde that can be toxic at high concentrations. mdpi.comfrontiersin.org Therefore, cells have developed intricate mechanisms to regulate its intracellular levels.
The salvage pathway enzymes, PLK and PNPOx, are themselves subject to regulation, in part through feedback inhibition by PLP. mdpi.comnih.gov This helps to ensure that the production of PLP is matched to the cell's metabolic needs. Furthermore, the existence of phosphatases that can dephosphorylate PLP back to pyridoxal allows for another layer of control over the PLP pool. nih.govmdpi.com This tight regulation is essential to provide sufficient PLP for the multitude of PLP-dependent enzymes while preventing its accumulation to toxic levels. medcraveonline.commedcraveonline.com In some cases, it is proposed that the newly synthesized PLP is channeled directly from PNPOx to the target apo-enzymes, preventing its release into the cytosol and potential degradation or off-target reactions. nih.gov
This compound Metabolites and their Physiological Significance
The primary and most significant metabolite of this compound is This compound 5'-phosphate (PMP) . PMP itself can act as a coenzyme for some enzymes, particularly transaminases. medcraveonline.comnih.gov In these reactions, PMP accepts an amino group from an amino acid, becoming pyridoxal 5'-phosphate (PLP) while the amino acid is converted to a keto acid. nih.gov
Ultimately, the physiological significance of this compound and its immediate metabolite, PMP, lies in their role as precursors to pyridoxal 5'-phosphate (PLP) . nih.govdrugbank.com PLP is one of the most versatile coenzymes in cellular metabolism, participating in over 140 different enzymatic reactions. nih.govfrontiersin.org These reactions are fundamental to a wide range of physiological processes, including:
Amino acid metabolism: PLP is crucial for the synthesis, catabolism, and interconversion of amino acids. nih.govdrugbank.com
Neurotransmitter synthesis: The production of key neurotransmitters such as serotonin, dopamine (B1211576), and GABA is dependent on PLP-requiring enzymes. drugbank.comconsensus.app
Heme synthesis: PLP is a coenzyme for the first step in heme biosynthesis, which is essential for the formation of hemoglobin. drugbank.compatsnap.com
Glycogen (B147801) metabolism: PLP is involved in the breakdown of glycogen to release glucose for energy. drugbank.compatsnap.com
Beyond its role as a PLP precursor, this compound itself has been shown to possess antioxidant properties, capable of quenching reactive oxygen species. consensus.appnih.gov It has also been investigated for its ability to inhibit the formation of advanced glycation endproducts (AGEs), which are implicated in the complications of diabetes. hmdb.ca
Molecular Mechanisms of Action of Pyridoxamine
Inhibition of Advanced Glycation End Product (AGE) Formation
Advanced glycation end products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. dntb.gov.ua The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases. dntb.gov.uanih.gov Pyridoxamine is a potent inhibitor of AGE formation, acting at multiple stages of the Maillard reaction cascade. nih.govwikipedia.org
Post-Amadori Inhibition Mechanisms
The initial, reversible step in glycation is the formation of a Schiff base, which then rearranges to form a more stable, but still reversible, Amadori product, such as fructosyllysine. plos.orgnih.gov The subsequent, irreversible reactions are collectively known as the post-Amadori pathway, which leads to the formation of AGEs. This compound is particularly effective at inhibiting these post-Amadori steps. diabetesjournals.org
One of the key mechanisms in post-Amadori inhibition is the prevention of the oxidative degradation of the Amadori intermediate. plos.orgnih.gov this compound does not appear to react directly with the Amadori product itself. nih.gov Instead, its inhibitory action at this stage is largely attributed to its ability to interfere with the catalytic activity of redox metal ions that are crucial for the glycoxidative reactions that convert the Amadori intermediate to AGEs like Nε-(carboxymethyl)lysine (CML). nih.gov
Table 1: Post-Amadori Inhibition Mechanisms of this compound
| Mechanism | Description | Key Findings |
|---|---|---|
| Inhibition of Amadori Intermediate Degradation | Prevents the conversion of the fructosyllysine (Amadori) intermediate to AGEs. nih.gov | 13C NMR studies show that this compound prevents the degradation of the Amadori product formed from [2-13C]-enriched glucose. nih.gov |
| No Direct Reaction with Amadori Product | This compound does not form covalent adducts with the Amadori intermediate. nih.gov | 13C NMR studies demonstrated no direct reaction between this compound and the Amadori product. nih.gov |
| Interference with Redox Metal Catalysis | Blocks the catalytic action of metal ions required for the oxidative conversion of Amadori products to AGEs. nih.gov | The primary mechanism for post-Amadori inhibition is attributed to metal chelation rather than direct interaction with the Amadori product. wikipedia.org |
Reaction with Dicarbonyl Intermediates and Reactive Carbonyl Species (RCS)
A significant pathway in AGE formation involves the degradation of both sugars and Amadori products into highly reactive dicarbonyl intermediates, such as glyoxal (B1671930), methylglyoxal (B44143), and 3-deoxyglucosone. nih.govnd.edu These reactive carbonyl species (RCS) are potent precursors of AGEs. patsnap.com this compound effectively traps these RCS, thereby preventing them from reacting with proteins and forming AGEs. nih.govplos.org
The primary amine group of this compound reacts with the carbonyl groups of these intermediates, forming stable adducts. nih.gov For instance, this compound has been shown to react with methylglyoxal to form a major product identified as methylglyoxal-pyridoxamine dimer. researchgate.net This scavenging of RCS is a critical component of this compound's anti-glycation activity. nd.edu Studies have shown that this compound can inhibit the formation of methylglyoxal-derived AGEs in a concentration-dependent manner. researchgate.net
Table 2: this compound's Interaction with Dicarbonyl Intermediates and RCS
| Reactive Species | Interaction with this compound | Outcome |
|---|---|---|
| Methylglyoxal (MG) | Forms a methylglyoxal-pyridoxamine dimer. researchgate.net | Inhibition of MG-mediated AGE formation. researchgate.net |
| Glyoxal, 3-Deoxyglucosone | Traps these dicarbonyl intermediates. nih.govnd.edu | Prevents the modification of proteins by these reactive species. nd.edu |
| General RCS | The primary amine group of this compound reacts with carbonyl groups. nih.gov | Formation of stable adducts, preventing further reactions. nih.gov |
Metal Chelating Activity in Oxidative Reactions
The oxidative reactions in the post-Amadori phase of AGE formation are often catalyzed by transition metal ions like copper (Cu²⁺) and iron (Fe³⁺). nih.govwikipedia.org These metals can facilitate the generation of reactive oxygen species through processes like the Fenton reaction, which in turn accelerate the conversion of Amadori products to AGEs. nih.gov
Inhibition of Advanced Lipoxidation End Product (ALE) Formation
Similar to how sugars can modify proteins, products of lipid peroxidation can also react with proteins to form advanced lipoxidation end products (ALEs). diabetesjournals.orgsc.edu These ALEs contribute to cellular damage and are implicated in various pathologies. This compound has been shown to be a potent inhibitor of ALE formation. diabetesjournals.orgnih.gov
Interaction with Lipid Peroxidation Intermediates
The mechanism by which this compound inhibits ALE formation is analogous to its action against AGEs; it traps reactive carbonyl intermediates generated during lipid peroxidation. sc.eduhmdb.ca Polyunsaturated fatty acids are particularly susceptible to peroxidation, which generates reactive aldehydes such as malondialdehyde and 4-hydroxynonenal. diabetesjournals.orgsc.edu
This compound reacts with these lipid-derived carbonyls, preventing them from modifying proteins. sc.edu For example, in reactions involving arachidonate, this compound prevented the formation of ALEs like Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine, malondialdehyde-lysine, and 4-hydroxynonenal-lysine. sc.edu Furthermore, studies have identified specific adducts of this compound with intermediates of linoleic and arachidonic acid peroxidation in vivo, confirming its role as a trap for these reactive species. sc.edu This trapping of lipid peroxidation intermediates has been shown to be effective in preventing damage to biomolecules. nih.gov
Antioxidant Activities and Reactive Oxygen Species (ROS) Scavenging
This compound's antioxidant activity is considered a key aspect of its inhibitory effect on protein glycation. mdpi.com Theoretical studies have shown that this compound can effectively scavenge hydroxyl radicals (•OH). fortunejournals.comacs.org While its reactivity towards superoxide (B77818) radicals is debated, its ability to trap other oxygen-centered radicals has been demonstrated. nih.govacs.org For instance, at physiological pH, this compound can trap the •OCH3 radical with high efficiency in both aqueous and lipidic environments. dntb.gov.uamdpi.com It also scavenges •OOH and •OOCH3 radicals, albeit at a more moderate rate. dntb.gov.uamdpi.com This ROS scavenging capacity complements its functions as a metal chelator and a carbonyl scavenger in preventing the formation of AGEs and ALEs. mdpi.com
Table 3: Antioxidant and ROS Scavenging Properties of this compound
| Reactive Species | Scavenging Efficacy | Method of Action |
|---|---|---|
| Hydroxyl radical (•OH) | High | Reacts strongly with the hydroxyl radical. fortunejournals.comacs.org |
| •OCH3 radical | High | Traps the radical with diffusion-limited rate constants. dntb.gov.uamdpi.com |
| •OOH and •OOCH3 radicals | Moderate | Scavenges with moderate rate constants in aqueous media. dntb.gov.uamdpi.com |
| Superoxide radical (•O2−) | Debated | Some studies suggest scavenging ability, while others dispute it. nih.gov |
Direct Scavenging of Oxygen-Centered Radicals (e.g., •OOH, •OOCH3, •OCH3)
This compound has been identified as a potent scavenger of various oxygen-centered radicals. Theoretical studies using Density Functional Theory have elucidated its reactivity towards these highly reactive species. nih.govmdpi.com At a physiological pH, this compound is capable of trapping the methoxy (B1213986) radical (•OCH3) with diffusion-limited rate constants, indicating a very rapid and efficient reaction in both aqueous and lipid environments. nih.govmdpi.comresearchgate.net The primary mechanisms for this scavenging activity are Hydrogen-atom transfer (HAT), Radical-adduct formation (RAF), and Single-electron transfer (SET). nih.govmdpi.com
The quickest reaction pathways involve the transfer of hydrogen atoms from the protonated pyridine (B92270) nitrogen, the protonated amino group, or the phenolic group. nih.govmdpi.com While its reactivity with hydroperoxyl (•OOH) and methylperoxyl (•OOCH3) radicals is comparatively lower, this compound can still scavenge these species with moderate efficiency in aqueous solutions. nih.govmdpi.comresearchgate.net This direct radical-scavenging capacity is a crucial component of its antioxidant profile, allowing it to neutralize key initiators of oxidative damage. nih.govmdpi.com
| Radical Species | Scavenging Rate Constant (k) in Water | Scavenging Mechanism |
| •OCH3 | >1.0 × 10⁸ M⁻¹s⁻¹ nih.govmdpi.comresearchgate.net | HAT, RAF, SET nih.gov |
| •OOH | 1.30 × 10⁴ M⁻¹s⁻¹ researchgate.net | SET (dominant) researchgate.net |
| •OOCH3 | Moderate (specific value not detailed) nih.govmdpi.com | HAT nih.gov |
| This table summarizes the reactivity of this compound with different oxygen-centered radicals based on theoretical studies. |
Reduction of Lipid Peroxidation and Protein Carbonylation
A key consequence of oxidative stress is the damage to lipids and proteins. This compound actively mitigates this damage by reducing both lipid peroxidation and protein carbonylation. openbiochemistryjournal.comopenbiochemistryjournal.com Lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to the formation of harmful byproducts like malondialdehyde (MDA). mdpi.comresearchgate.net Research has shown that pyridoxine (B80251) can significantly decrease MDA concentrations in human erythrocytes exposed to an oxidant agent, indicating a reduction in lipid peroxidation. openbiochemistryjournal.comopenbiochemistryjournal.comresearchgate.net A hybrid molecule containing a pyridoxine derivative also demonstrated the ability to inhibit lipid peroxidation initiated by iron ions. nih.gov
Protein carbonylation, the introduction of carbonyl groups into protein side chains, is a marker of severe oxidative protein damage and can lead to loss of protein function and the formation of toxic aggregates. nih.gov this compound has been found to directly scavenge protein carbonyls. mdpi.comnih.gov In studies on H₂O₂-exposed hepatocytes, treatment with this compound significantly reduced the levels of both carbonylated and aggregated proteins, improving cell survival. nih.gov This effect is partly attributed to this compound's ability to react with carbonyl groups, including those on already oxidized proteins, and catalyze non-enzymatic transamination reactions. nih.gov
| Oxidative Stress Marker | Effect of Pyridoxine/Pyridoxamine Treatment | Model System | Reference |
| Lipid Peroxidation (MDA) | Decreased | Human Erythrocytes | openbiochemistryjournal.comopenbiochemistryjournal.comresearchgate.net |
| Protein Carbonylation | Decreased | Human Erythrocytes | openbiochemistryjournal.comopenbiochemistryjournal.comresearchgate.net |
| Protein Carbonylation | Decreased | Oxidized BSA, HepG2 Cells | nih.gov |
| Protein Aggregation | Decreased | HepG2 Cells | nih.gov |
| This table illustrates the protective effects of Vitamin B6 forms against lipid and protein damage. |
Modulation of Antioxidant Enzyme Activity (e.g., Xanthine (B1682287) Oxidase, Catalase, Malate Dehydrogenase)
This compound and its related vitamer, pyridoxine, can modulate the activity of several key enzymes involved in the body's antioxidant defense system and metabolic pathways.
Xanthine Oxidase (XO): This enzyme is a source of superoxide radicals and hydrogen peroxide. sci-hub.se Research has identified pyridoxine as an inhibitor of xanthine oxidoreductase (XOR), the enzyme that exists in both dehydrogenase (XDH) and oxidase (XO) forms. sci-hub.segavinpublishers.com In experimental settings, pyridoxine was shown to suppress XOR activity, comparable to the action of allopurinol, a known XO inhibitor. gavinpublishers.comsciepub.com This inhibition of XO reduces the generation of ROS, thereby preventing subsequent oxidative damage. sci-hub.se
Catalase (CAT): Catalase is a crucial antioxidant enzyme that decomposes hydrogen peroxide into water and oxygen. Studies in diabetic rats have shown that pyridoxine administration led to a significant decrease in cardiac catalase activity. mdpi.com Similarly, in fish reared at high temperatures, dietary pyridoxine supplementation was associated with lower catalase activity, suggesting that by reducing the primary oxidative load, pyridoxine lessens the need for high enzymatic activity. scispace.com
Malate Dehydrogenase (MDH): MDH is a key enzyme in the tricarboxylic acid (TCA) cycle and plays a role in cellular energy metabolism. mdpi.comresearchgate.net In diabetic rats, where MDH activity was elevated, treatment with pyridoxine significantly decreased the total MDH activity in cardiac tissue. mdpi.com This modulation also extended to its isoforms, with pyridoxine causing a reduction in peroxisomal MDH and an increase in mitochondrial MDH activity. mdpi.com Another study in freshwater prawns also noted that pyridoxine affected MDH kinetics. cusat.ac.in This suggests that this compound's influence extends beyond direct antioxidant actions to the regulation of central metabolic enzymes.
Pyridoxamine in the Context of Disease Pathophysiology
Diabetic Complications and Metabolic Dysfunction
Diabetes mellitus is characterized by chronic hyperglycemia, which accelerates the formation of AGEs, key contributors to the development and progression of diabetic complications. wikipedia.orgfrontiersin.org Pyridoxamine's ability to inhibit AGE formation has made it a subject of extensive research in the context of diabetic nephropathy and retinopathy. wikipedia.orglifeextension.comdiabetesjournals.org
Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. diabetesjournals.orgdiabetesjournals.org The pathophysiology involves a cascade of events, including glomerular hypertrophy, mesangial matrix expansion, and tubulointerstitial fibrosis, processes in which AGEs play a significant role. frontiersin.orgnih.govoup.com Preclinical and clinical studies have explored this compound's potential to interrupt these processes. wikipedia.orgdiabetesjournals.org
Renal fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a final common pathway for most progressive kidney diseases, including diabetic nephropathy. frontiersin.orgnih.gov this compound has demonstrated potential in preventing this fibrotic progression.
Inhibition of Pro-Fibrotic Factors: In animal models of diabetes, this compound treatment has been shown to reduce the expression of key pro-fibrotic molecules. nih.govdiabetesjournals.org For instance, it can decrease the urinary excretion and renal expression of transforming growth factor-beta1 (TGF-β1), a potent cytokine that stimulates the production of ECM proteins like collagen and fibronectin. nih.gove-dmj.orgnih.govoup.com Studies in streptozotocin-induced diabetic rats showed that this compound administration significantly inhibited the expression of TGF-β1, type 1 collagen, and fibronectin in the kidneys. nih.govoup.com
Attenuation of Structural Damage: By inhibiting these molecular drivers, this compound helps to prevent the structural changes characteristic of fibrosis. In diabetic animal models, treatment with this compound has been observed to inhibit mesangial expansion and interstitial fibrosis. diabetesjournals.orgnih.gov In diabetic CD1 mice, a model that develops prominent tubulointerstitial fibrosis, both this compound and aminoguanidine (B1677879) were shown to inhibit glomerular hypertrophy and mesangial matrix expansion. diabetesjournals.orgdiabetesjournals.org
The structural damage caused by fibrosis ultimately leads to a decline in renal function. By mitigating fibrosis and other pathological changes, this compound may help preserve kidney function in diabetic individuals.
Serum Creatinine (B1669602): Clinical studies have provided evidence for this compound's effect on renal function markers. An analysis of pooled data from two Phase 2 clinical trials involving patients with diabetic nephropathy and overt proteinuria showed that this compound treatment significantly reduced the change from baseline in serum creatinine levels. nih.gov This effect was particularly noted in patients with type 2 diabetes and a baseline serum creatinine greater than or equal to 1.3 mg/dL. diabetesjournals.orgnih.gov
Albuminuria: While some studies have shown that this compound can inhibit the increase in albuminuria in diabetic animal models, the effect in human trials has been less consistent. nih.govnih.gov For example, in the aforementioned Phase 2 trials, no significant differences in urinary albumin excretion were observed between the this compound and placebo groups. nih.gov However, other research in diabetic rats demonstrated that this compound significantly inhibited the increase in albuminuria. nih.gov
| Study Type | Model | Key Finding | Metric | Result | Reference |
|---|---|---|---|---|---|
| Animal Study | Streptozotocin-diabetic rats | Inhibition of renal disease progression | Albuminuria & Plasma Creatinine | Significantly inhibited the increase | nih.gov |
| Animal Study | Streptozotocin-diabetic CD1 mice | Inhibition of glomerular lesions | Glomerular Hypertrophy & Mesangial Matrix Expansion | Inhibited | diabetesjournals.org |
| Clinical Trial (Phase 2, Pooled Data) | Humans with Type 1 & 2 Diabetes and overt nephropathy | Preservation of renal function | Serum Creatinine | Significantly reduced change from baseline (p < 0.03) | nih.gov |
| Clinical Trial (Phase 2, Pooled Data) | Humans with Type 1 & 2 Diabetes and overt nephropathy | Reduction of pro-fibrotic biomarker | Urinary TGF-β1 | Tended to decrease (p = 0.049) | nih.gov |
Diabetic retinopathy is a leading cause of blindness in working-age adults and is characterized by progressive damage to the retinal microvasculature. diabetesjournals.orgeyewiki.org Pathological features include the loss of pericytes, the formation of acellular capillaries, and increased vascular permeability. karger.comentokey.com this compound's role as an inhibitor of AGEs and ALEs suggests it may be beneficial in preventing these retinal lesions. diabetesjournals.orgnih.gov
The chronic hyperglycemic environment in diabetes leads to the damage of retinal capillaries, resulting in lesions that impair retinal function. eyewiki.org Research indicates that this compound can protect the retinal vasculature from these diabetes-induced changes.
ECM Alterations: In experimental diabetes, there is an upregulation of ECM components like fibronectin, collagen IV, and laminin (B1169045) in the retinal microvasculature. diabetesjournals.orgnih.gov A study in streptozotocin-induced diabetic rats found that diabetes led to a 2-fold increase in fibronectin mRNA, a 1.6-fold increase in collagen IV mRNA, and a 2.6-fold increase in laminin β chain mRNA. diabetesjournals.orgnih.gov Treatment with this compound limited these diabetes-related increases in ECM gene expression and also reduced the upregulation of laminin protein in the retinal microvasculature. diabetesjournals.orgnih.gov
AGE Accumulation: The same study demonstrated that this compound treatment limited the increase of the AGE/ALE Nε-(carboxymethyl)lysine (CML) in the retinal vasculature of diabetic rats, linking its protective effect to its primary mechanism of action. diabetesjournals.orgnih.gov
Acellular capillaries, which are basement membrane tubes devoid of endothelial cells and pericytes, are a hallmark of early diabetic retinopathy and represent areas of capillary dropout and non-perfusion. entokey.comresearchgate.netnih.gov The loss of pericytes is considered a critical early event that precedes endothelial cell death and the formation of these acellular vessels. karger.comkarger.com
Reduced Capillary Dropout: In a long-term study (29 weeks) using streptozotocin-induced diabetic rats, the number of acellular capillaries increased more than threefold compared to non-diabetic controls. diabetesjournals.orgnih.gov Treatment with this compound provided significant protection against this capillary dropout. diabetesjournals.orgnih.gov This finding suggests that this compound can interfere with the pathways leading to retinal vascular cell death. While this compound was shown to inhibit the formation of acellular capillaries, some research indicates this may occur without necessarily correcting the initial loss of pericytes, suggesting a primary rescue effect on endothelial cells. thieme-connect.com
| Study Type | Model | Key Finding | Metric | Result | Reference |
|---|---|---|---|---|---|
| Animal Study | Streptozotocin-induced diabetic rats | Protection against capillary dropout | Acellular Capillaries | Significantly protected against a >3-fold increase | diabetesjournals.orgnih.gov |
| Animal Study | Streptozotocin-induced diabetic rats | Limitation of ECM gene expression | mRNA for Fibronectin, Collagen IV, Laminin β | Limited diabetes-related increases | diabetesjournals.orgnih.gov |
| Animal Study | Streptozotocin-induced diabetic rats | Inhibition of AGE accumulation | Nε-(carboxymethyl)lysine (CML) | Limited increase in retinal vasculature | diabetesjournals.orgnih.gov |
Protection against Retinal Vascular Lesions
Diabetic Neuropathy
Diabetic neuropathy is a common complication of diabetes, and the role of this compound in its pathophysiology has been an area of preclinical investigation. The mechanisms are thought to be linked to its ability to counteract processes exacerbated by hyperglycemia, such as the formation of advanced glycation end products (AGEs) and oxidative stress. wikipedia.orgmdpi.com Preclinical research has suggested that this compound may be effective in treating diabetic neuropathy. wikipedia.org
The formation of AGEs is a key factor in the development of diabetic complications. mdpi.com In the context of neuropathy, AGEs can damage nerve cells and impair their function. This compound has been shown to inhibit the formation of AGEs by scavenging reactive carbonyl species (RCS), which are precursors to AGEs. nih.govdntb.gov.uaplos.org Specifically, this compound can trap dicarbonyl intermediates that arise from glucose and lipid degradation. wikipedia.org By neutralizing these reactive molecules, this compound helps prevent the modification of proteins and lipids that leads to nerve damage. nih.gov
Furthermore, research on glyceraldehyde-mediated AGEs, which can induce dysfunctional neurite outgrowth, has shown that inhibitors like this compound can suppress this effect. mdpi.com This suggests a potential therapeutic role in preventing the structural damage to neurons seen in diabetic neuropathy. mdpi.com While some studies have explored the broader use of vitamin B6 forms like pyridoxine (B80251) for diabetic neuropathy, the specific effects of this compound are tied to its unique chemical properties as an AGE inhibitor and antioxidant. nih.govdiabetesjournals.orgdiabetesjournals.org A review of the pathophysiology of diabetic neuropathy highlights the role of increased oxidative stress and AGEs, pathways directly targeted by this compound. researchgate.net
Hyperglycemia and Insulin (B600854) Sensitivity
This compound has demonstrated beneficial effects on glucose metabolism and insulin sensitivity in various preclinical models. In high-fat diet-induced obese mice, a delayed intervention with this compound was shown to ameliorate metabolic dysfunction, including reducing hyperglycemia. diabetesjournals.org The treatment was associated with a general improvement in glucose tolerance and insulin sensitivity, as demonstrated by intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (IPITT). diabetesjournals.org
Similarly, in streptozotocin-induced diabetic rats, this compound treatment significantly inhibited the rise in plasma lactate/pyruvate ratio, an indicator of redox imbalances associated with hyperglycemia, without affecting blood glucose or glycated hemoglobin levels in that particular model. nih.gov The mechanism behind these effects is partly attributed to this compound's ability to scavenge reactive carbonyl species. koreascience.kr For instance, the reactive aldehyde 4-oxo-2(E)-nonenal (ONE) has been shown to induce insulin resistance in skeletal muscle cells; pretreatment with this compound restored the ONE-induced decrease in glucose uptake. koreascience.kr
However, the translation of these findings to humans has been mixed. A randomized, double-blind, placebo-controlled trial in abdominally obese individuals investigated the effects of this compound. nih.gov While the treatment successfully reduced plasma levels of the reactive dicarbonyl methylglyoxal (B44143) (MGO) and related AGEs, it did not improve insulin sensitivity or other functional metabolic measurements. nih.gov This contrasts with some studies on pyridoxine, another B6 vitamer, which has been shown to lower postprandial blood glucose levels in healthy individuals. nih.gov
Table 1: Effect of this compound on Glucose Metabolism and Insulin Sensitivity in Animal Models
| Study Model | Key Findings | Reference |
| High-Fat Diet-Induced Obese Mice | Improved glucose tolerance and insulin sensitivity; reduced hyperglycemia. | diabetesjournals.org |
| L6 Skeletal Muscle Cells | Restored insulin-stimulated glucose uptake after exposure to an insulin resistance-inducing aldehyde (ONE). | koreascience.kr |
| Streptozotocin-Diabetic Rats | Inhibited the increase in plasma lactate/pyruvate ratio. | nih.gov |
Lipid Metabolism and Dyslipidemia
This compound has been shown to influence lipid metabolism and mitigate dyslipidemia, particularly in the context of diabetes. Its mechanisms of action include inhibiting the formation of advanced lipoxidation end products (ALEs) and reducing plasma lipid levels. nih.govhmdb.ca ALEs are formed through reactions of lipid peroxidation products with proteins and contribute to cellular damage. nih.gov
In a study using streptozotocin-diabetic rats, this compound treatment significantly inhibited hyperlipidemia. nih.govrtrn.net This effect was comparable to that of aminoguanidine, another well-known inhibitor of AGE/ALE formation. nih.gov The study supports the hypothesis that this compound's benefits are linked to its ability to inhibit the formation of both advanced glycation and lipoxidation end products. nih.gov Further research in Zucker obese rats, a model of hyperlipidemia and insulin resistance, demonstrated that this compound inhibits lipemia and the development of related vascular disease. karger.com
This compound's role in trapping intermediates of lipid peroxidation has been demonstrated in vivo. nih.gov It reacts with dicarbonyl intermediates formed during the peroxidation of polyunsaturated fatty acids like linoleate (B1235992) and arachidonate. nih.gov The resulting adducts are excreted in the urine, and their levels were found to be significantly increased in PM-treated diabetic and hyperlipidemic rats. nih.gov This provides direct evidence that this compound actively scavenges reactive lipid-derived species, which may contribute to its ability to reduce dyslipidemia and its pathological consequences. nih.govplos.org This action is distinct from the role of pyridoxine in fatty acid metabolism, which is thought to involve the conversion of linoleic acid to arachidonic acid. nagoya-u.ac.jp
Oxidative Stress-Related Conditions
This compound possesses significant antioxidant properties that allow it to interfere with oxidative macromolecular damage through several mechanisms. nih.govresearchgate.net These include scavenging free radical species, trapping reactive carbonyl species (RCS) generated during sugar and lipid degradation, and chelating metal ions that catalyze oxidative reactions. wikipedia.orgnih.govdntb.gov.ua This multifaceted antioxidant activity makes it a compound of interest for various conditions rooted in oxidative stress. mdpi.comnih.gov
Cardiovascular Disease (e.g., Diabetic Cardiomyopathy)
This compound has demonstrated cardioprotective effects in preclinical models, largely attributed to its ability to combat oxidative stress and inflammation. mdpi.comdntb.gov.ua In studies on diabetic cardiomyopathy, a condition characterized by myocardial dysfunction in diabetic individuals, this compound has shown potential to alleviate adverse cardiac remodeling. dntb.gov.uamdpi.com
Research using a Western diet-induced prediabetic rat model found that this compound treatment alleviated interstitial fibrosis and oxidative stress in the heart. mdpi.comdntb.gov.ua Its positive effects are linked to its capacity to inhibit inflammation, trap reactive oxygen species (ROS), and scavenge methylglyoxal, a major precursor in the formation of AGEs which contribute to cardiac stiffness and dysfunction. mdpi.com Furthermore, this compound has been shown to attenuate atherosclerosis in mice fed a high-sucrose, moderate-fat diet, a benefit attributed to the prevention of cellular oxidative damage. mdpi.com It also reduces aortic collagen deposition, a factor in arterial stiffness. mdpi.com These findings suggest that by targeting AGE formation and oxidative stress, this compound can help mitigate the structural and functional damage to the heart and blood vessels seen in diabetic and metabolic diseases. zaslavsky.com.ua
Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD) Progression
Oxidative stress is a primary driver of renal injury in both acute and chronic kidney disease. nih.gov this compound's ability to interfere with multiple pathways of oxidative damage has made it a candidate for treating these conditions. nih.govresearchgate.netnih.gov In mouse models of ischemia-reperfusion-induced AKI, pretreatment with this compound provided robust, dose-dependent protection from renal injury. nih.gov This treatment led to a reduction in long-term post-injury renal fibrosis and improved the recovery of renal function. nih.govnih.gov
The mechanisms underlying these protective effects are linked to this compound's role as an inhibitor of AGE formation and a scavenger of reactive carbonyl species. plos.orgnih.gov In diabetic models, this compound has been shown to inhibit the progression of early renal disease. nih.govrtrn.net It significantly inhibited increases in albuminuria and plasma creatinine in diabetic rats. nih.gov Clinical studies have also investigated this compound for its potential to delay the progression of CKD in patients with diabetic kidney disease. researchgate.netnih.gov Although routine low-dose vitamin supplementation in hemodialysis patients did not always correct low plasma levels of the active form of vitamin B6 (PLP), the unique properties of this compound as an AGE/ALE inhibitor have been a key focus of research. karger.com
Table 2: Research Findings on this compound in Kidney Disease Models
| Study Model | Condition | Key Findings | Reference(s) |
| Mouse Model | Ischemia-Reperfusion Acute Kidney Injury (AKI) | Reduced short- and long-term injury, decreased renal fibrosis, improved functional recovery. | nih.govnih.gov |
| Streptozotocin-Diabetic Rat | Diabetic Nephropathy | Inhibited increases in albuminuria and plasma creatinine. | nih.gov |
| Zucker Obese Rat | Diabetic Nephropathy | Inhibited development of renal disease. | karger.com |
General Cellular Oxidative Damage
This compound exhibits a broad capacity to protect against cellular damage from oxidative stress through multiple chemical properties. wikipedia.orghmdb.ca A primary mechanism is the scavenging of free radicals and reactive oxygen species (ROS). wikipedia.orgnih.gov The hydroxyl group on its pyridine (B92270) ring is particularly effective at scavenging hydroxyl radicals. wikipedia.orgiiarjournals.org Theoretical and experimental studies have shown that at physiological pH, this compound can efficiently trap various oxygen-centered radicals, highlighting its role as a potent antioxidant. nih.govdntb.gov.uamdpi.com This ability allows it to inhibit oxidative damage to proteins, including the fragmentation of the protein backbone induced by mechanisms like glucose autoxidation. nih.gov
Another key protective function is the trapping of reactive carbonyl species (RCS) that arise from carbohydrate and lipid degradation. wikipedia.orgnih.gov These RCS, such as glyoxal (B1671930) and methylglyoxal, are highly reactive and modify proteins and lipids, leading to the formation of AGEs and ALEs and subsequent cellular dysfunction. nih.govplos.org this compound reacts rapidly with these carbonyl compounds, forming stable adducts and preventing them from damaging cellular components. nih.govplos.org
Finally, this compound can chelate transition metal ions like Cu²⁺ and Fe³⁺. wikipedia.orgnih.govmdpi.com These metal ions are catalysts in the oxidative reactions that convert Amadori products into irreversible AGEs. wikipedia.org By binding these metals, this compound inhibits these critical oxidative steps in the glycation pathway. wikipedia.orgnih.gov This combination of free radical scavenging, RCS trapping, and metal chelation makes this compound a multifunctional inhibitor of oxidative and carbonyl stress. nih.govresearchgate.net
Neurological and Psychiatric Conditions
This compound, a vitamer of vitamin B6, has been investigated for its potential therapeutic applications in neurological and psychiatric conditions, primarily due to its ability to counteract carbonyl and oxidative stress.
Schizophrenia with Enhanced Carbonyl Stress
Accumulating evidence points to the involvement of enhanced carbonyl stress in the pathophysiology of schizophrenia. researchgate.net This has led to research into this compound as a potential treatment, given its function as a scavenger of precursors to Advanced Glycation End-products (AGEs). researchgate.net A subpopulation of individuals with schizophrenia exhibits elevated levels of plasma pentosidine (B29645), a biomarker for carbonyl stress. jst.go.jpnih.gov This subgroup often presents with clinical features similar to treatment-resistant schizophrenia. jst.go.jp
A clinical trial was conducted to test high-dose this compound as an add-on therapy for schizophrenia patients with high plasma pentosidine. researchgate.netnih.gov The study, while an open-label trial, provided initial insights into the potential of this approach. researchgate.net
| Parameter | Description of Finding | Source Citation |
|---|---|---|
| Study Design | A 24-week, open-label trial involving 10 Japanese patients with schizophrenia and high plasma pentosidine levels. This compound was administered as an add-on to conventional antipsychotic medication. | researchgate.netnih.gov |
| Biochemical Outcome | Decreased plasma pentosidine levels were observed in eight of the ten patients, indicating a reduction in carbonyl stress. | researchgate.netnih.govigakuken.or.jp |
| Clinical Outcome (Psychotic Symptoms) | Two patients demonstrated a marked improvement in their psychological symptoms. A patient with a frameshift mutation in the Glyoxalase 1 (GLO1) gene experienced a considerable reduction in psychosis. | researchgate.netnih.govigakuken.or.jp |
| Clinical Outcome (Extrapyramidal Symptoms) | Four patients showed a reduction of more than 20% in the assessment scale for drug-induced Parkinsonism. | researchgate.netnih.gov |
| Conclusion | The results suggest that high-dose this compound treatment may be partially effective for a subpopulation of schizophrenia patients characterized by enhanced carbonyl stress. | researchgate.netnih.gov |
These findings support the hypothesis that targeting carbonyl stress with agents like this compound could offer therapeutic benefits for a specific subset of schizophrenia patients. jst.go.jpportlandpress.com
Potential Role in Neurodegenerative Disorders
The formation of AGEs and carbonyl stress are also implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. jst.go.jpfrontiersin.org this compound's ability to inhibit AGE formation and scavenge reactive carbonyl species positions it as a compound of interest in this area. frontiersin.orgsciety.org
In the context of Parkinson's disease, the oxidation of dopamine (B1211576) to the neurotoxic dopamine o-quinone is a key mechanism contributing to neuronal cell death and the aggregation of α-synuclein. sciety.org Research suggests that this compound can act as a scavenger for dopamine quinone. sciety.org By trapping this neurotoxic molecule, this compound has been shown to inhibit the dopamine-induced oligomerization of α-synuclein, suggesting a potential therapeutic use for mitigating dopamine-induced pathogenicity in Parkinson's disease. sciety.org
For Alzheimer's disease, a link has been established between diabetes mellitus and an increased risk of developing the condition, with AGEs considered a key factor in the pathogenesis of both. frontiersin.org Glyceraldehyde-derived toxic AGEs have been shown to induce alterations similar to those seen in Alzheimer's disease. frontiersin.org Studies have demonstrated that this compound can attenuate the abnormal aggregation of β-tubulin and the suppression of neurite outgrowth caused by these toxic AGEs, highlighting its neuroprotective potential. frontiersin.org
Other Investigated Conditions
The therapeutic potential of this compound has been explored in a variety of other conditions, including hematological disorders, cancer, and ocular diseases.
Sickle Cell Disease
In sickle cell disease (SCD), vaso-occlusive crises (VOC) are a major cause of morbidity and mortality, driven by intravascular cell-cell aggregation involving red blood cells, neutrophils, and platelets. haematologica.orgnih.gov Research using mouse models of SCD has demonstrated that this compound may be a viable therapeutic agent to lessen these interactions. haematologica.orgnih.gov
Studies have shown that this compound administration reduces the adhesion of neutrophils to the vascular endothelium and decreases the activation state of both neutrophils and platelets from SCD mice and patients. haematologica.orgnih.govnih.gov This effect appears to be mediated through mechanisms other than the reduction of AGEs, as plasma levels of AGEs were not affected. nih.govsemanticscholar.org
| Effect | Details of Finding | Source Citation |
|---|---|---|
| Neutrophil-Endothelial Interactions | A single oral dose of this compound dose-dependently reduced neutrophil adhesion to endothelial cells in the microvessels of SCD mice challenged with hypoxia-reoxygenation or TNF-α. | haematologica.orgnih.govresearchgate.net |
| Platelet Function | In vitro treatment with this compound significantly inhibited the aggregation and ATP secretion of platelets isolated from SCD mice. | haematologica.orgnih.govsemanticscholar.org |
| Neutrophil Activation | This compound treatment decreased the surface amount of the αMβ2 integrin on neutrophils, a receptor crucial for their interaction with endothelial cells and platelets. | nih.govnih.govsemanticscholar.org |
| Endothelial Activation | Long-term oral treatment with this compound down-regulated the expression of E-selectin and intercellular adhesion molecule-1 on the vascular endothelium. | nih.gov |
| Survival | This compound treatment improved the survival of SCD mice challenged with TNF-α. | nih.govnih.gov |
These findings suggest that this compound could be repurposed to help prevent and treat acute vaso-occlusive events in sickle cell disease. haematologica.orgnih.gov
Cancer
The role of B vitamins, including this compound, in cancer is complex. High blood levels of the active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), have been associated with a reduced risk of colorectal cancer. mdpi.com The protective effects are thought to relate to its role in one-carbon metabolism, which is critical for DNA synthesis and methylation, as well as reducing inflammation and oxidative stress. mdpi.com
Research specifically on this compound has shown that it does not possess antitumor properties on its own. nih.gov In vitro studies found no antiproliferative activity of this compound in hepatoma and gastric cancer cell lines. nih.gov However, importantly, this compound treatment does not appear to interfere with the efficacy of certain chemotherapy drugs. nih.gov A study investigating doxorubicin-induced cardiotoxicity found that this compound could provide a cardioprotective effect without affecting the antitumor action of doxorubicin (B1662922) on rat mammary tumor cells. nih.gov This aligns with findings from a clinical trial where the vitamin B6 derivative pyridoxine did not impact the antitumor effect of capecitabine (B1668275) in patients with advanced breast or colorectal cancer. nih.gov
Ocular Conditions (e.g., Cataracts)
The relationship between vitamin B6 and ocular health, particularly cataracts, is an area of ongoing investigation. A rare genetic disorder, pyridoxine-dependent epilepsy (PDE), has been associated with the development of progressive infantile cataracts. researchgate.netnih.govnih.gov The bilateral progression of cataracts in a child with PDE suggests an ongoing metabolic issue within the lens, possibly related to osmotic stress, even when seizures are controlled with pyridoxine supplementation. researchgate.netnih.gov
Epidemiological studies have produced varied findings. The Blue Mountains Eye Study reported that users of high-dose thiamine (B1217682) and pyridoxine (vitamin B6) supplements had a higher prevalence of posterior subcapsular cataracts. eyewiki.org Conversely, the same study noted that the use of other B-vitamin supplements was associated with a reduced prevalence of nuclear and cortical cataracts. eyewiki.org The glycation process, which this compound is known to inhibit, contributes to various ocular changes that can lead to conditions like cataracts. eyewiki.org However, more research is needed to specifically delineate the role of this compound versus other forms of vitamin B6 in the development or prevention of different types of cataracts.
Research Methodologies and Experimental Models in Pyridoxamine Studies
In Vitro Studies
In vitro studies form the foundation of pyridoxamine research, allowing for controlled investigation of its biochemical and cellular effects.
Cell culture models provide a simplified and controlled environment to study the effects of this compound on specific cell types relevant to various pathologies.
Erythrocytes: Human erythrocytes have been utilized to study the protective effects of pyridoxine (B80251), a related B6 vitamer, against oxidative damage. In these models, treatment with an oxidizing agent like cumene (B47948) hydroperoxide leads to increased levels of methemoglobin, lipid peroxidation, and protein carbonylation. Pre-treatment with pyridoxine has been shown to significantly reduce these markers of oxidative stress. openbiochemistryjournal.com Studies have also demonstrated that pyridoxine can decrease levels of reactive oxygen species, particularly superoxide (B77818) radicals, in erythrocytes under high glucose conditions. openbiochemistryjournal.com
Endothelial Cells: The endothelium is a critical site of vascular complications in diabetes and other diseases. Human brain microvascular endothelial cells (HBMEC) have been used in co-culture models to study the inflammatory responses relevant to cerebral malaria. plos.org While these specific studies did not focus on this compound, they establish the utility of endothelial cell cultures for investigating vasculoprotective agents. Other in vitro studies have examined the adhesion of monocytes to endothelial cells, a key process in atherosclerosis, and the effect of various compounds on this interaction. nih.gov
Lens Cells: Cultured lens cells have been employed to investigate the effects of pyridoxine on oxidative stress in the context of diabetic complications. Similar to findings in erythrocytes, pyridoxine was shown to reduce reactive oxygen species levels in lens cells exposed to high glucose concentrations. openbiochemistryjournal.com
Monocyte Cultures: Monocyte cell lines, such as U937 and THP-1, are valuable tools for studying inflammation and oxidative stress. openbiochemistryjournal.complos.org Research has indicated that pyridoxine may decrease lipid peroxidation induced by hydrogen peroxide in U937 monocyte cultures. openbiochemistryjournal.com The THP-1 cell line has been used to model monocyte activation in response to Plasmodium falciparum-infected erythrocytes, a scenario relevant to malaria pathogenesis. plos.org These models are crucial for understanding how agents like this compound might modulate monocyte-driven inflammatory processes.
A primary focus of this compound research is its ability to inhibit the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), and to mitigate oxidative stress.
AGE/ALE Formation Assays: The effectiveness of this compound as an inhibitor of glycation is often assessed by incubating a protein, such as human serum albumin (HSA), with a glycating agent like dihydroxyacetone (DHA). plos.org The formation of AGEs is then quantified. Studies have shown that this compound is a more potent inhibitor of AGE formation at early, intermediate, and late stages of glycation compared to other agents like metformin. plos.org this compound has been shown to inhibit the formation of specific AGEs/ALEs such as Nε-(carboxymethyl)lysine (CML). sc.edu It achieves this by trapping reactive carbonyl species (RCS) like glyoxal (B1671930) and methylglyoxal (B44143), which are precursors to AGEs. sc.eduoup.com
Oxidative Stress Markers: The antioxidant properties of this compound are evaluated using a variety of biochemical assays.
Malondialdehyde (MDA): MDA is a marker of lipid peroxidation. Assays measuring MDA levels have been used to demonstrate the antioxidant effects of pyridoxine in human erythrocytes. openbiochemistryjournal.commdpi.com
Protein Carbonylation: This is a marker of protein oxidation. Studies have shown that pyridoxine can reduce protein carbonylation in erythrocytes exposed to oxidative stress. openbiochemistryjournal.com
Superoxide Levels: The ability of pyridoxine to scavenge superoxide radicals has been demonstrated in erythrocytes and cultured lens cells. openbiochemistryjournal.com
Theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into the antioxidant mechanisms of this compound at the molecular level. mdpi.comresearchgate.netnih.govrsc.org
Density Functional Theory (DFT) for Antioxidant Activity: DFT calculations are used to study the primary antioxidant activity of this compound by modeling its reactions with various free radicals. mdpi.comresearchgate.net These studies have shown that at physiological pH, this compound is an effective scavenger of the methoxy (B1213986) radical (•OCH3) in both aqueous and lipidic environments, with reaction rates approaching the diffusion limit. mdpi.com Its reactivity towards hydroperoxyl (•OOH) and methylperoxyl (•OOCH3) radicals is more moderate in aqueous media. mdpi.com The primary mechanisms of radical scavenging identified include hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov DFT studies help to elucidate the preferred reaction pathways and the specific chemical groups on the this compound molecule responsible for its antioxidant capacity. mdpi.com
Spectroscopic methods are essential for characterizing the structural changes in proteins resulting from glycation and for analyzing the interaction between this compound and its targets.
UV-Visible Spectroscopy: This technique is used to monitor the formation of AGEs, which often exhibit characteristic absorbance peaks. For example, the glycation of human serum albumin (HSA) can lead to the appearance of a new peak around 360 nm, indicative of AGE formation. plos.org UV-Vis spectroscopy is also used to study the reaction between pyridoxal (B1214274) 5'-phosphate (PLP), a related vitamer, and proteins, where the formation of a Schiff base can be observed through specific absorbance maxima. researchgate.net
Fluorescence Spectroscopy: The formation of fluorescent AGEs can be monitored using their characteristic excitation and emission wavelengths. For instance, fluorogenic AGEs generated from the glycation of HSA can be detected with an excitation wavelength of 370 nm. plos.org
Mass Spectrometry: Electrospray ionization mass spectrometry is a powerful tool for identifying the specific adducts formed when this compound reacts with reactive carbonyl compounds. This technique has been used to characterize the products of reactions between this compound and glyoxal or glutaraldehyde. sc.edu Liquid chromatography-mass spectrometry has also been employed to quantify this compound adducts in biological samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of reaction products between this compound and reactive carbonyl species like 3-deoxyglucosone. nd.edu
The potential of this compound and its derivatives to inhibit various enzymes is explored through in vitro assays.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for the treatment of neurodegenerative diseases. While research has focused on pyridoxine-based carbamate (B1207046) compounds as inhibitors of AChE and BChE, these studies establish the methodology for evaluating such inhibitory activity. nih.govscience.gov The inhibitory potential is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov
Xanthine (B1682287) Oxidase: This enzyme is involved in the production of uric acid and reactive oxygen species. Inhibition of xanthine oxidase is a therapeutic strategy for gout and other conditions associated with hyperuricemia. The inhibitory activity of various compounds against xanthine oxidase is often evaluated in a dose-dependent manner. mdpi.comresearchgate.net
Spectroscopic Techniques for Protein Modification Analysis
In Vivo Animal Models
Animal models are indispensable for evaluating the efficacy and mechanisms of this compound in a complex physiological system. A variety of models have been employed to study its effects on conditions like diabetic complications, fibrosis, and inflammation.
Diabetic Models: Streptozotocin (B1681764) (STZ)-induced diabetic rats are a common model for studying diabetic complications. researchgate.net In these models, this compound treatment has been shown to inhibit the development of diabetic retinopathy, protecting against capillary dropout and limiting the accumulation of AGEs in the retinal vasculature. researchgate.net this compound has also demonstrated efficacy in mouse and rat models of diabetic nephropathy. nih.gov
Acute Kidney Injury (AKI) Models: A mouse model of ischemia-reperfusion AKI has been used to demonstrate the protective effects of this compound. In this model, this compound treatment reduced acute tubular injury, long-term post-injury fibrosis, and improved functional recovery. physiology.org This was associated with a reduction in renal oxidative damage. physiology.org
Sickle Cell Disease (SCD) Models: In mouse models of SCD, this compound has been shown to alleviate intravascular cell-cell aggregation. nih.gov Using intravital microscopy, studies have demonstrated that this compound reduces neutrophil adhesion to endothelial cells and mitigates neutrophil-platelet interactions in the microvessels of SCD mice. nih.gov
Aging Models: The effects of this compound on age-related vascular and cognitive decline have been investigated in old mice. Long-term treatment with this compound was found to ameliorate large artery stiffening and cerebral artery endothelial dysfunction. nih.gov
Hyperlipidemia Models: this compound's ability to trap intermediates in lipid peroxidation has been studied in hyperlipidemic rats. In these animals, treatment with this compound led to a significant increase in the urinary excretion of this compound-lipid adducts, providing in vivo evidence of its role in mitigating lipoxidation. nih.gov
Inflammatory Models: Animal models are used to study the anti-inflammatory properties of pyridoxine. In male Wistar rats exposed to third-hand smoke, pyridoxine has been investigated for its potential to alleviate pulmonary pyroptosis. bsmiab.org In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), however, this compound treatment did not alter AGE levels or disease progression. mdpi.com
Table of Research Findings from In Vivo Animal Models:
| Animal Model | Key Findings |
| Streptozotocin-induced diabetic rats | This compound inhibited the development of diabetic retinopathy and limited the accumulation of AGEs in the retinal vasculature. researchgate.net |
| Mouse model of ischemia-reperfusion acute kidney injury | This compound reduced acute tubular injury, post-injury fibrosis, and improved functional recovery. physiology.org |
| Mouse model of sickle cell disease | This compound reduced neutrophil adhesion to endothelial cells and mitigated neutrophil-platelet interactions. nih.gov |
| Old mice | Long-term this compound treatment ameliorated large artery stiffening and cerebral artery endothelial dysfunction. nih.gov |
| Hyperlipidemic rats | This compound treatment increased the urinary excretion of this compound-lipid adducts, indicating it traps intermediates in lipid peroxidation. nih.gov |
| Mouse model of multiple sclerosis (EAE) | This compound treatment did not significantly alter AGE levels or disease progression. mdpi.com |
Streptozotocin (STZ)-Induced Diabetic Rodent Models
The streptozotocin (STZ)-induced diabetic rodent model is a cornerstone in preclinical research on this compound, primarily to investigate its efficacy in mitigating complications associated with type 1 diabetes. In this model, a single high dose of STZ is administered to rodents, which selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and persistent hyperglycemia. nih.gov This state mimics many features of human diabetic complications.
Researchers have utilized STZ-induced diabetic rats and mice to explore the therapeutic potential of this compound across various pathologies. Studies have shown that in these models, this compound treatment can prevent cognitive deficits, including impairments in spatial memory and memory retention. nih.gov Furthermore, investigations into diabetic nephropathy in STZ rats have demonstrated that this compound can inhibit early renal disease development. mdpi.com The model has also been crucial in showing this compound's ability to ameliorate symptoms of diabetic retinopathy. nih.gov
Key findings from studies using STZ-induced models include:
Cognitive Function: this compound treatment prevented recognition memory deficits in STZ-diabetic rats. nih.gov
Diabetic Nephropathy: It limited the development of nephropathy in STZ-diabetic rats without affecting glycemic control. nih.gov
Biochemical Changes: While this compound did not alter hyperglycemia in these models, it often reduced diabetes-associated hyperlipidemia. nih.gov
Protein Analysis: Proteomic studies of brain tissue from STZ-diabetic rats treated with this compound revealed that the compound could reverse many of the diabetes-induced protein changes. nih.gov
This model allows for the controlled study of diabetes-induced pathologies and the specific effects of therapeutic agents like this compound on end-organ damage, independent of glucose-lowering effects. nih.govnih.gov
Zucker Obese Rat Models
The Zucker obese (fa/fa) rat serves as a valuable non-diabetic model for studying the effects of this compound on conditions driven by hyperlipidemia and obesity. These rats have a genetic mutation that leads to obesity, insulin resistance, and hyperlipidemia, making them suitable for investigating metabolic syndrome-related complications. nih.govmdpi.com
Research using Zucker obese rats has focused on this compound's ability to inhibit the formation of advanced glycation and lipoxidation end products (AGE/ALEs) and its impact on renal and vascular health. In these studies, this compound was administered in drinking water, and its effects were compared against untreated obese rats and their lean counterparts. nih.gov
A significant study highlighted that AGE/ALE formation was substantially increased in the skin collagen of obese rats compared to lean ones. This compound treatment successfully inhibited this increase. nih.gov The compound also demonstrated profound effects on several biochemical and physiological parameters. nih.govnih.gov
| Parameter | Effect of this compound in Zucker Obese Rats | Reference |
|---|---|---|
| Plasma Triglycerides | Significantly decreased | nih.govnih.gov |
| Plasma Cholesterol | Significantly decreased | nih.gov |
| Plasma Creatinine (B1669602) | Significantly decreased rise | nih.gov |
| Urinary Protein/Albumin Excretion | Nearly normalized | nih.gov |
| Hypertension | Corrected | nih.gov |
| Vascular Wall Thickness | Corrected thickening | nih.gov |
| Insulin Resistance (HOMA-IR) | Decreased | nih.gov |
These findings underscore that lipids are a significant source for the chemical modification of tissue proteins, even without hyperglycemia, and that this compound can protect against renal and vascular pathology in this context. nih.gov
High-Fat Diet (HFD)-Induced Obese Mice
The high-fat diet (HFD)-induced obese mouse model is frequently used to simulate human type 2 diabetes and obesity-related metabolic dysfunction. In this model, mice are fed a diet with a high percentage of calories from fat, leading to weight gain, hyperglycemia, insulin resistance, and inflammation. tohoku.ac.jpdiabetesjournals.org This model is particularly relevant for studying interventions in a clinical context where treatment often begins after obesity is established.
Studies have employed a delayed intervention strategy with this compound in HFD-fed mice, starting treatment after the onset of obesity to mimic a more realistic clinical scenario. tohoku.ac.jpdiabetesjournals.org The results from these studies have been promising, showing that this compound can ameliorate many of the complications associated with HFD-induced obesity.
Key research findings in HFD-induced obese mice treated with this compound include:
Metabolic Parameters: this compound protected against HFD-induced body weight gain, hyperglycemia, and hypercholesterolemia. diabetesjournals.orgresearchgate.net It also reduced plasma levels of insulin and leptin. tohoku.ac.jp
Glucose Homeostasis: Treatment with this compound improved glucose tolerance and insulin sensitivity, as demonstrated by intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (IPITT). tohoku.ac.jpdiabetesjournals.org
Adipose Tissue: this compound inhibited the expansion of adipose tissue and the hypertrophy of adipocytes. diabetesjournals.orgresearchgate.net It also attenuated the high expression of proinflammatory genes in visceral adipose tissue. diabetesjournals.org
Hepatic Effects: The treatment did not lead to ectopic fat deposition in the liver. diabetesjournals.orgresearchgate.net
These studies highlight this compound's potential as an intervention strategy for obesity and its associated metabolic and vascular complications. diabetesjournals.org
Ischemia-Reperfusion Acute Kidney Injury (IR-AKI) Models
The ischemia-reperfusion acute kidney injury (IR-AKI) model is a standard preclinical model for studying the cellular and molecular mechanisms of AKI that occurs in clinical situations like renal transplantation, trauma, and sepsis. bienta.netresearchgate.net This model typically involves temporarily clamping the renal artery (and sometimes the vein) to induce ischemia, followed by reperfusion, which leads to acute tubular injury, inflammation, and oxidative stress. bienta.netnih.gov
This compound has been evaluated in a mouse model of IR-AKI to determine its protective effects against this form of kidney damage. In these experiments, mice were pretreated with this compound before inducing unilateral renal pedicle clamping. nih.gov The studies assessed both short-term injury and long-term outcomes like fibrosis and functional recovery. nih.govnih.gov
The research demonstrated that pretreatment with this compound resulted in:
A dose-dependent reduction in acute tubular injury. nih.govnih.gov
A significant decrease in long-term postinjury fibrosis. nih.govnih.gov
Improved functional recovery of the kidney after IR-AKI. nih.govnih.gov
A reduction in renal oxidative stress, as indicated by a dose-dependent decrease in the isofuran-to-F2-isoprostane ratio. nih.govnih.gov
Notably, when this compound was administered 24 hours after the initial injury, it still reduced postinjury fibrosis, but this was not linked to an improvement in functional recovery. nih.govnih.gov These findings suggest that this compound holds therapeutic promise for preventing the adverse long-term outcomes of AKI. nih.govresearchgate.net
Evaluation of Organ-Specific Pathological Changes (e.g., Kidney Histology, Retinal Microvasculature)
A critical component of this compound research in animal models is the detailed evaluation of pathological changes in specific organs, particularly the kidney and retina, which are common targets of diabetic complications.
Kidney Histology: In numerous preclinical studies, the efficacy of this compound has been validated through histological examination of kidney tissue. wikipedia.org
Diabetic Models: In STZ-induced diabetic rats, this compound treatment led to improved kidney histology, which was found to be comparable or superior to that achieved with aminoguanidine (B1677879). wikipedia.org These improvements include the amelioration of glomerular and tubular damage.
IR-AKI Models: In mouse models of IR-AKI, histological evaluation confirmed that this compound treatment significantly ameliorated tubular injury. nih.gov This was consistent with molecular markers of kidney damage.
Zucker Obese Rat: In the non-diabetic Zucker rat model, this compound protected against the development of renal pathology associated with hyperlipidemia. nih.gov
Retinal Microvasculature: Diabetic retinopathy is characterized by pathological changes in the retinal microvasculature. This compound has been studied for its potential to prevent these changes.
Diabetic Retinopathy: In animal models of diabetic retinopathy, this compound has been shown to ameliorate symptoms such as capillary dropout. nih.gov This protective effect is linked to its ability to prevent the formation of advanced glycation end products (AGEs), which are implicated in retinal microvascular pathology. nih.govuc.pt
Light-Induced Retinal Damage: In mice exposed to bright light, which induces lipid peroxidation, this compound treatment was shown to protect retinal mitochondrial morphology and reduce the accumulation of lipid peroxidation products like isolevuglandins. nih.gov Histological analysis showed a protective effect on retinal layers, including the ganglion cell layer (GCL) and the inner segment (IS) of photoreceptors. nih.gov
These organ-specific evaluations provide direct evidence of this compound's tissue-protective effects and are crucial for understanding its mechanism of action in preventing end-organ damage.
Measurement of Biochemical and Physiological Parameters (e.g., Homocysteine, Glucose Tolerance, Insulin Sensitivity, Lipid Profiles)
The evaluation of this compound's efficacy in experimental models relies heavily on the measurement of a wide range of biochemical and physiological parameters. These measurements provide quantitative data on the compound's metabolic effects.
Homocysteine: Elevated homocysteine levels are a risk factor for cardiovascular disease and can be associated with insulin resistance. mdpi.comijmb.in As a derivative of vitamin B6, which is a cofactor for enzymes in homocysteine metabolism, this compound's effect on this amino acid is of interest. mdpi.com In diabetic rats, pyridoxine (a form of vitamin B6) has been shown to significantly reduce elevated homocysteine levels. mdpi.com
Glucose Tolerance and Insulin Sensitivity: These are key measures of metabolic health, particularly in models of diabetes and obesity. The oral glucose tolerance test (OGTT) and the hyperinsulinemic-euglycemic clamp are used to assess how the body processes glucose and responds to insulin. oup.com In HFD-induced obese mice, this compound treatment significantly improved both glucose tolerance and insulin sensitivity. tohoku.ac.jpdiabetesjournals.org Similarly, in obese Zucker rats, this compound combined with alpha-lipoic acid improved insulin resistance. nih.gov
Lipid Profiles: Dyslipidemia is a common feature of diabetes and metabolic syndrome. The measurement of plasma lipids, including total cholesterol, triglycerides, LDL, and HDL, is standard in this compound studies.
In STZ-diabetic rats, this compound reduced hyperlipidemia. nih.gov
In Zucker obese rats, it significantly decreased plasma triglycerides and cholesterol. nih.gov
In HFD-induced obese mice, it protected against hypercholesterolemia. diabetesjournals.org
The table below summarizes the effects of this compound on these key parameters across different models.
| Parameter | Model | Observed Effect of this compound | Reference |
|---|---|---|---|
| Homocysteine | Diabetic Rats (Pyridoxine) | Reduced | mdpi.com |
| Glucose Tolerance | HFD-Induced Obese Mice | Improved | tohoku.ac.jpdiabetesjournals.org |
| Insulin Sensitivity | HFD-Induced Obese Mice | Improved | tohoku.ac.jpdiabetesjournals.org |
| Lipid Profile | STZ-Diabetic Rats | Reduced hyperlipidemia | nih.gov |
| Zucker Obese Rats | Decreased triglycerides and cholesterol | nih.gov | |
| HFD-Induced Obese Mice | Protected against hypercholesterolemia | diabetesjournals.org |
Human Clinical Research and Trials
Following promising preclinical data, this compound (developed as the drug Pyridorin™) has been evaluated in several human clinical trials, primarily focusing on its potential to slow the progression of diabetic nephropathy. nih.govwikipedia.orgkarger.com
Phase II Trials: Initial Phase II studies were conducted to assess the safety and tolerability of this compound in patients with type 1 and type 2 diabetes and overt nephropathy. nih.gov These 24-week trials demonstrated a favorable safety profile with no significant difference in adverse events between the this compound and placebo groups. diabetesjournals.orgnih.gov A merged analysis of these studies showed that this compound significantly reduced the change from baseline in serum creatinine (SCr), a marker of kidney function. nih.gov In a subset of patients with type 2 diabetes and baseline characteristics similar to those in major renal outcome trials (e.g., RENAAL, IDNT), a significant treatment effect was observed on the rise in SCr. nih.gov However, no significant differences in urinary albumin excretion were seen. nih.gov
Phase III Trials (PIONEER): A pivotal Phase 3 trial, known as PIONEER-CSG-17, was designed to definitively evaluate the efficacy and safety of this compound in subjects with nephropathy due to type 2 diabetes. karger.com A preceding pilot study (PYR-210) provided critical insights that informed the design of the larger trial. karger.comresearchgate.net
PIONEER-CSG-17 Trial: Based on the pilot study, the PIONEER trial was designed as a randomized, double-blind, placebo-controlled study with a planned enrollment of 600 subjects. karger.com The primary outcome was a more robust, clinically relevant composite endpoint: the time to a 50% or greater increase in SCr from baseline or the development of end-stage renal disease (ESRD). karger.com The trial aimed to enroll patients who were on stable antihypertensive therapy for a longer duration to minimize confounding factors. karger.com Several clinical trial registrations for this compound in diabetic nephropathy have been recorded, including NCT00734253, NCT00320060, and NCT00320021, which have been completed. clinicaltrials.gov
Other Clinical Research: A recent double-blind, randomized controlled trial investigated the effects of this compound in older women with type 2 diabetes, focusing on bone health. nih.gov After one year of treatment, the this compound group showed a trend towards an increase in the bone formation marker P1NP. nih.gov Furthermore, this group experienced a significant increase in femoral neck bone mineral density (BMD) and a decrease in HbA1c compared to the placebo group. nih.gov
The table below summarizes key human clinical trials involving this compound.
| Trial/Study Phase | Patient Population | Primary Focus | Key Findings/Outcomes | Reference |
|---|---|---|---|---|
| Phase II (Combined) | Type 1 & 2 Diabetes with Overt Nephropathy | Safety, Tolerability, Change in Serum Creatinine | Favorable safety profile; significant reduction in the rise of serum creatinine. No effect on urinary albumin excretion. | wikipedia.orgnih.gov |
| Pilot Study (PYR-210) for Phase III | Type 2 Diabetes with Advanced Nephropathy | Change in Serum Creatinine over 52 weeks | No significant effect in the overall population; treatment effect observed in subgroup with baseline SCr <2.0 mg/dl. | karger.comresearchgate.net |
| Phase III (PIONEER-CSG-17) | Type 2 Diabetes with Nephropathy | Time to composite endpoint (≥50% increase in SCr or ESRD) | Designed to provide definitive evidence of efficacy. Several related trials are listed as completed. | karger.comclinicaltrials.gov |
| Randomized Controlled Trial | Older Women with Type 2 Diabetes | Bone turnover markers (P1NP), BMD, HbA1c | Trend towards increased P1NP; significant increase in femoral neck BMD; significant decrease in HbA1c. | nih.gov |
Investigation in Diabetic Nephropathy
This compound has been the subject of numerous studies for its potential role in mitigating diabetic nephropathy, a serious complication of diabetes and a leading cause of end-stage renal disease. Research has spanned from animal models to human clinical trials, focusing on its ability to inhibit the formation of advanced glycation end products (AGEs), which are key drivers in the pathogenesis of diabetic complications. mdpi.comlifeextension.com
In animal models, such as streptozotocin-induced diabetic rats, this compound administration has demonstrated significant renoprotective effects. lifeextension.com These include a reduction in albuminuria, a hallmark of kidney damage, as well as improvements in structural abnormalities like glomerular hypertrophy and mesangial expansion. lifeextension.com The active form of this compound, pyridoxal 5'-phosphate (PLP), has shown similar, and in some cases more potent, effects. lifeextension.com
Human clinical trials have yielded more nuanced results. Several Phase 2 and Phase 3 studies, such as the PIONEER-CSG-17 and PYR-205/207 trials, have investigated the efficacy of this compound (often under the name Pyridorin) in patients with type 1 and type 2 diabetes and overt nephropathy. karger.comnih.govclinicaltrials.govclinicaltrials.gov A key outcome measured in these trials was the change in serum creatinine (SCr), a marker of kidney function. karger.comnih.gov
In a merged analysis of two 24-week Phase 2 studies, this compound treatment was associated with a significant reduction in the change from baseline in serum creatinine. nih.gov Specifically, in a subset of patients with type 2 diabetes and a baseline serum creatinine of ≥1.3 mg/dl, a notable treatment effect on the rise in serum creatinine was observed. nih.gov However, these studies did not find a significant difference in urinary albumin excretion. nih.gov The pilot study for the PIONEER trial, which used a surrogate outcome of the change in serum creatinine over 52 weeks, did not detect an effect in the intent-to-treat analysis. karger.com This led to a redesign of the subsequent pivotal trial to use a more robust, clinically relevant primary outcome: a time-to-event analysis of a ≥50% increase in serum creatinine from baseline or the development of end-stage renal disease. karger.com
Some studies have also explored the effects of this compound on biomarkers associated with diabetic nephropathy. For instance, a tendency for urinary transforming growth factor-beta 1 (TGF-β1), a profibrotic cytokine, to decrease with this compound treatment has been reported. nih.gov Additionally, levels of the AGEs carboxymethyl lysine (B10760008) (CML) and carboxyethyl lysine (CEL) were also found to be reduced. nih.gov
Table 1: Summary of Key Findings in this compound and Diabetic Nephropathy Studies
| Study Type | Model/Population | Key Findings | Reference |
|---|---|---|---|
| Animal Study | Streptozotocin-induced diabetic rats | Reduced albuminuria, glomerular hypertrophy, and mesangial expansion. | lifeextension.com |
| Animal Study | Streptozotocin-induced diabetic rats | PLP (active form of this compound) also showed significant reduction in evidence of nephropathy. | lifeextension.com |
| Merged Phase 2 Clinical Trials | Patients with type 1 and type 2 diabetes and overt nephropathy | Significant reduction in the change from baseline in serum creatinine. | nih.gov |
| Sub-analysis of Phase 2 Trials | Patients with type 2 diabetes and bSCr >1.3 mg/dl | Treatment effect observed on the rise in serum creatinine. | nih.gov |
| Merged Phase 2 Clinical Trials | Patients with type 1 and type 2 diabetes and overt nephropathy | No significant differences in urinary albumin excretion. | nih.gov |
| Merged Phase 2 Clinical Trials | Patients with type 1 and type 2 diabetes and overt nephropathy | Trend towards decreased urinary TGF-β1; reduction in CML and CEL AGEs. | nih.gov |
| PIONEER Pilot Study | Patients with type 2 diabetic nephropathy | Failed to detect a significant effect on the change in serum creatinine over 52 weeks in the intent-to-treat analysis. | karger.com |
Studies in Schizophrenia with Carbonyl Stress
A subpopulation of individuals with schizophrenia exhibits evidence of enhanced carbonyl stress, a condition characterized by the accumulation of reactive carbonyl species and the subsequent formation of advanced glycation end products (AGEs). researchgate.netigakuken.or.jpfrontiersin.orgnih.gov This has led to research into this compound as a potential therapeutic agent, given its ability to scavenge these reactive compounds. researchgate.netigakuken.or.jp
An open-label clinical trial investigated the effects of high-dose this compound in ten Japanese patients with schizophrenia who had elevated plasma levels of pentosidine (B29645), a biomarker for carbonyl stress. researchgate.netigakuken.or.jp The study found that this compound treatment led to a decrease in plasma pentosidine levels in eight of the ten participants. igakuken.or.jpigakuken.or.jp
In terms of clinical outcomes, two patients showed a marked improvement in their psychological symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). researchgate.netigakuken.or.jp Another patient, who had a frameshift mutation in the Glyoxalase 1 (GLO1) gene (an enzyme involved in the detoxification of reactive carbonyls), also demonstrated a considerable reduction in psychosis, which was accompanied by a moderate decrease in plasma pentosidine levels. researchgate.netigakuken.or.jp Furthermore, four patients experienced a reduction of over 20% in the assessment scale for drug-induced Parkinsonism, indicating an improvement in extrapyramidal symptoms. igakuken.or.jp
These findings suggest that this compound may be effective for a specific subgroup of schizophrenia patients characterized by enhanced carbonyl stress. researchgate.netigakuken.or.jp
Table 2: Findings from a this compound Trial in Schizophrenia with Carbonyl Stress
| Outcome | Number of Patients with Improvement | Details | Reference |
|---|---|---|---|
| Plasma Pentosidine Levels | 8 out of 10 | Decrease observed from baseline. | igakuken.or.jpigakuken.or.jp |
| Psychological Symptoms (PANSS/BPRS) | 2 out of 10 | Marked improvement. | researchgate.netigakuken.or.jp |
| Psychosis in Patient with GLO1 Mutation | 1 | Considerable reduction. | researchgate.netigakuken.or.jp |
| Drug-Induced Parkinsonism (DIEPSS) | 4 out of 10 | >20% reduction in scores. | igakuken.or.jp |
Assessment in Metabolic Syndrome and Obesity
Research has explored the potential of this compound to address complications associated with metabolic syndrome and obesity. dovepress.comdiabetesjournals.org Studies in animal models of obesity have shown promising results.
In a study using high-fat diet-induced obese mice, a delayed intervention with this compound was found to protect against body weight gain, hyperglycemia, and hypercholesterolemia. diabetesjournals.org Furthermore, in both high-fat diet-induced and db/db obese mice, this compound supplementation was shown to prevent impaired glucose metabolism and insulin resistance. diabetesjournals.org The research also indicated that this compound inhibited the expansion of adipose tissue and adipocyte hypertrophy. diabetesjournals.org
A clinical trial was designed to investigate the physiological effect of a dietary intervention with this compound in abdominally obese individuals in a double-blind, randomized, placebo-controlled parallel study. clinicaltrials.gov This study aimed to examine the effects on vascular function and insulin sensitivity. clinicaltrials.gov
Another study in obese and overweight women looked at the effects of pyridoxine hydrochloride supplementation. While this is a different form of vitamin B6, the findings are of interest in the broader context of vitamin B6 and metabolic health. This study reported that supplementation led to a decrease in weight, body mass index, fat mass, waist circumference, and the visceral adiposity index. nih.gov It also noted improvements in fasting insulin, insulin resistance, and lipid profiles. nih.gov
A cross-sectional study in an Emirati population found significantly higher plasma concentrations of nicotinamide, pyridoxal, and this compound phosphate (B84403) in obese individuals compared to healthy volunteers. mdpi.com No significant differences were observed for plasma concentrations of pyridoxine and pyridoxal phosphate. mdpi.com
Table 3: this compound and Pyridoxine in Obesity and Metabolic Syndrome Research
| Study Type | Compound | Model/Population | Key Findings | Reference |
|---|---|---|---|---|
| Animal Study | This compound | High-fat diet-induced and db/db obese mice | Protected against weight gain, hyperglycemia, hypercholesterolemia; prevented impaired glucose metabolism and insulin resistance; inhibited adipose tissue expansion. | diabetesjournals.org |
| Clinical Trial | Pyridoxine hydrochloride | Obese and overweight women | Decreased weight, BMI, fat mass, waist circumference, and visceral adiposity index; improved fasting insulin, insulin resistance, and lipid profiles. | nih.gov |
| Cross-sectional Study | This compound phosphate, Pyridoxal | Obese Emirati population | Significantly higher plasma concentrations of this compound phosphate and pyridoxal in obese individuals. | mdpi.com |
Evaluation in Other Conditions (e.g., Tardive Dyskinesia, Primary Hyperoxaluria)
The therapeutic potential of this compound and its related compound, pyridoxine, has been evaluated in other conditions, notably tardive dyskinesia and primary hyperoxaluria.
Tardive Dyskinesia: This movement disorder can arise from long-term use of antipsychotic medications. clinicaltrials.euclinicaltrials.eubolderscience.com Research has investigated pyridoxine (vitamin B6) as a potential treatment. clinicaltrials.euclinicaltrials.eubolderscience.comveeva.com A Cochrane review of three randomized controlled trials involving 80 inpatients with schizophrenia found that pyridoxal 5 phosphate, a form of vitamin B6, led to a significant improvement in tardive dyskinesia symptoms compared to placebo, as measured by the Extrapyramidal Symptoms Rating Scale (ESRS). nih.gov However, the quality of the evidence was noted to be low due to small sample sizes and short follow-up periods. nih.gov Clinical trials have been designed to further test the efficacy of pyridoxine for tardive dyskinesia in a double-blind, placebo-controlled format. bolderscience.comveeva.com
Primary Hyperoxaluria: This is a rare genetic disorder that leads to an overproduction of oxalate (B1200264), causing kidney stones and potentially end-stage renal disease. fondazionetelethon.itnih.govmedscape.com Pyridoxine therapy is a treatment for some patients, particularly those with Primary Hyperoxaluria Type I, although it is only effective in about 10-30% of cases. clinicaltrials.eufondazionetelethon.it In an experimental rat model of hyperoxaluria induced by ethylene (B1197577) glycol, this compound treatment resulted in approximately 50% lower levels of urinary glycolate (B3277807) and oxalate excretion compared to untreated animals. nih.gov This was accompanied by a significant reduction in the formation of calcium oxalate crystals in the kidneys. nih.gov Long-term treatment of patients with primary hyperoxaluria with a combination of orthophosphate and pyridoxine has been shown to decrease urinary calcium oxalate crystallization and appears to preserve renal function. nih.gov
Table 4: Research Findings for this compound/Pyridoxine in Other Conditions
| Condition | Compound | Study Type | Key Findings | Reference |
|---|---|---|---|---|
| Tardive Dyskinesia | Pyridoxal 5 Phosphate | Cochrane Review of RCTs | Significant improvement in symptoms compared to placebo, but evidence quality is low. | nih.gov |
| Primary Hyperoxaluria | This compound | Animal Study (rat model) | ~50% reduction in urinary glycolate and oxalate; significant reduction in kidney crystal formation. | nih.gov |
| Primary Hyperoxaluria | Pyridoxine (with orthophosphate) | Human Study | Decreased urinary calcium oxalate crystallization and preservation of renal function. | nih.gov |
Measurement of Plasma Pyridoxal 5'-Phosphate (PLP) and other B6 Vitamers as Biomarkers
The assessment of vitamin B6 status is crucial in various clinical and research settings, and this is accomplished by measuring different forms of the vitamin, known as vitamers. nih.govnih.govresearchgate.net The primary B6 vitamers include this compound (PM), pyridoxal (PL), pyridoxine (PN), and their phosphorylated derivatives: this compound 5'-phosphate (PMP), pyridoxal 5'-phosphate (PLP), and pyridoxine 5'-phosphate (PNP). researchgate.netresearchgate.net
Among these, plasma PLP is the most commonly used direct biomarker for vitamin B6 status. nih.govnih.govresearchgate.net PLP is the biologically active coenzyme form of vitamin B6 and is involved in numerous metabolic reactions. researchgate.net However, relying solely on PLP can be confounded by factors such as inflammation, which can lower plasma PLP levels, and impaired kidney function. nih.govnih.gov
Therefore, a comprehensive assessment of vitamin B6 status often involves measuring a panel of B6 vitamers in plasma, serum, erythrocytes, and urine. nih.govnih.gov For instance, studies in patients with type 2 diabetes have shown that while plasma PLP, pyridoxine, and pyridoxal levels were lower compared to controls, levels of this compound, PMP, and pyridoxic acid (the main catabolite of vitamin B6) were higher. au.dk This highlights the complex alterations in vitamin B6 metabolism in certain disease states.
Functional biomarkers, which reflect the metabolic consequences of vitamin B6 status, are also used. nih.govnih.gov These include measuring metabolites in pathways that depend on PLP, such as the kynurenine (B1673888) pathway and one-carbon metabolism. nih.gov Ratios between different vitamers or between a vitamer and its metabolite, such as the ratio of pyridoxic acid to the sum of PLP and PL (the PAr index), have been investigated as a way to provide a more robust assessment of vitamin B6 status, particularly in the presence of confounding factors like inflammation. nih.govnih.gov
Monitoring of Oxidative Stress Markers (e.g., Pentosidine)
In many of the conditions where this compound is being investigated, such as diabetic nephropathy and schizophrenia, oxidative and carbonyl stress are considered key pathophysiological mechanisms. researchgate.netigakuken.or.jpfrontiersin.orgresearchgate.net Consequently, monitoring biomarkers of oxidative stress is a critical component of these research studies.
Pentosidine is a well-established biomarker of advanced glycation and oxidative stress. researchgate.netnih.gov It is an advanced glycation end product (AGE) that forms cross-links between proteins and is implicated in the pathology of various diseases. nih.govarvojournals.org
In studies of schizophrenia with enhanced carbonyl stress, plasma pentosidine levels were used as an inclusion criterion to identify a specific patient subpopulation. researchgate.netigakuken.or.jp A key finding of an open-label trial was that this compound administration led to a significant reduction in plasma pentosidine levels in the majority of participants. researchgate.netigakuken.or.jpigakuken.or.jp This reduction in pentosidine was, in some cases, correlated with an improvement in clinical symptoms. igakuken.or.jp
Similarly, in research on diabetic complications, the effect of this compound on AGEs is a central focus. In animal models of diabetes, this compound treatment has been shown to correct the elevated levels of pentosidine in lens proteins. arvojournals.org In a study combining lipoic acid and pyridoxine for diabetic nephropathy, a significant decrease in serum pentosidine and carboxymethyl lysine was observed in the supplement group compared to baseline. imrpress.comhogrefe.com
Other markers of oxidative stress are also monitored. For instance, in studies on human erythrocytes, pyridoxine has been shown to decrease markers of lipid peroxidation, such as malondialdehyde (MDA), and protein carbonylation. researchgate.netopenbiochemistryjournal.comopenbiochemistryjournal.com
Table 5: this compound's Effect on Oxidative Stress Markers
| Condition | Marker | Study Type | Finding | Reference |
|---|---|---|---|---|
| Schizophrenia with Carbonyl Stress | Plasma Pentosidine | Open-label clinical trial | This compound treatment decreased plasma pentosidine levels in 8 out of 10 patients. | researchgate.netigakuken.or.jpigakuken.or.jp |
| Stress-induced Behavioral Deficits | Plasma and Prefrontal Cortex Pentosidine | Animal Study (mice) | This compound administration mitigated behavioral deficits and suppressed pentosidine accumulation. | nih.gov |
| Diabetic Nephropathy | Serum Pentosidine | Clinical Trial (Lipoic acid and Pyridoxine) | Significant decrease in serum pentosidine from baseline in the supplement group. | imrpress.comhogrefe.com |
| Experimental Diabetes | Lens Protein Pentosidine | Animal Study (rats) | This compound treatment corrected elevated pentosidine levels. | arvojournals.org |
| Type 2 Diabetes | Malondialdehyde (MDA) | Clinical Trial (Pyridoxine) | Pyridoxine supplementation was associated with a reduction in markers of oxidative stress like MDA. | researchgate.net |
| In vitro Oxidative Stress | Lipid Peroxidation and Protein Carbonylation | In vitro study (human erythrocytes) | Pyridoxine significantly decreased lipid peroxidation and protein carbonylation. | openbiochemistryjournal.comopenbiochemistryjournal.com |
Future Directions and Emerging Research Areas for Pyridoxamine
Elucidation of Remaining Unknown Biochemical Mechanisms
While the ability of pyridoxamine to scavenge reactive carbonyl species and chelate metal ions is a known mechanism for inhibiting the formation of advanced glycation end products (AGEs), the full scope of its biochemical interactions is still under investigation. nih.govpatsnap.comwikipedia.org Future research will likely focus on several key areas:
Interaction with Cellular Pathways: A deeper understanding of how this compound influences various cellular signaling pathways is needed. For instance, its impact on pathways related to oxidative stress and inflammation, such as the NF-κB and Nrf2 pathways, requires further exploration. researchgate.net
Enzymatic and Non-Enzymatic Reactions: The specific reactions this compound undergoes within the cell, both enzymatically and non-enzymatically, are not fully characterized. Identifying the full range of its metabolic products and their biological activities is a crucial next step.
Mechanism of Action in Specific Pathologies: Research has shown this compound's potential in conditions like diabetic nephropathy and sickle cell disease. patsnap.comhaematologica.org However, the precise biochemical mechanisms underlying its therapeutic effects in these and other diseases need to be further elucidated. For example, in sickle cell disease, this compound has been shown to reduce the activation state of neutrophils and platelets. haematologica.org
Development of Advanced Therapeutic Strategies
The unique properties of this compound have spurred interest in developing novel therapeutic strategies for a range of conditions.
Targeted Drug Delivery: Researchers are exploring ways to enhance the delivery of this compound to specific tissues or cells to maximize its therapeutic effects while minimizing potential side effects. This could involve the development of pyridoxine-based scaffolds for creating hybrid medicines. mdpi.com
Combination Therapies: The potential for this compound to work synergistically with other drugs is a promising area of research. For instance, studies have shown that co-treatment with hydroxyurea (B1673989) potentiates the inhibitory effects of this compound on intravascular cell-cell interactions in sickle cell disease. haematologica.org
Treatment for Rare Genetic Disorders: this compound is being investigated for its potential role in managing certain genetic disorders. For example, it is being considered in the context of pyridoxine-responsive epilepsies, which can be caused by mutations in several genes, including ALDH7A1 and PNPO. pdeonline.orguio.no In some cases of primary hyperoxaluria type I, pyridoxine (B80251) therapy is effective, but new strategies are needed for unresponsive patients. fondazionetelethon.it
Exploration of Synergistic Effects with Other Compounds
The potential for this compound to enhance the efficacy of other therapeutic agents is a significant area of future research.
Antioxidants: Combining this compound with other antioxidants could provide a more potent defense against oxidative stress. Studies have shown that this compound can act as a free radical scavenger. wikipedia.orgspandidos-publications.com Research has also indicated a synergistic effect between pyridoxine and ascorbic acid in stabilizing mast cells. researchgate.net
Anti-inflammatory Drugs: Investigating the synergistic effects of this compound with anti-inflammatory drugs could lead to more effective treatments for inflammatory conditions. This compound has been shown to reduce inflammation associated with AGEs. patsnap.com
Existing Disease-Specific Medications: As seen with hydroxyurea in sickle cell disease, combining this compound with standard-of-care medications for various diseases could improve patient outcomes. haematologica.org Another study showed that the combined use of telmisartan (B1682998) and this compound offered superior renoprotection compared to either drug alone in spontaneously hypertensive rats. spandidos-publications.com
Long-term Outcome Studies in Disease Prevention and Progression
While short-term studies have shown promising results, long-term clinical trials are essential to fully understand the impact of this compound on disease prevention and progression.
Diabetic Complications: Long-term studies are needed to confirm the initial findings that this compound can inhibit the progression of diabetic nephropathy, retinopathy, and neuropathy. patsnap.comhaematologica.org
Cardiovascular Disease: The role of this compound in reducing the risk and progression of cardiovascular diseases, particularly those linked to elevated homocysteine levels and AGEs, warrants further long-term investigation. patsnap.compatsnap.com
Neurodegenerative Diseases: Given the link between pyridoxine metabolism and neurodegenerative diseases, long-term studies could explore the potential of this compound in preventing or slowing the progression of these conditions. benthamdirect.com
Infantile Epilepsy: Although some patients with pyridoxine-responsive infantile epilepsy show good long-term cognitive outcomes, seizure recurrence can happen later in life, indicating a need for continued long-term follow-up. researchgate.netnih.gov
Genetic and Genomic Approaches to this compound Metabolism and Response
Understanding the genetic and genomic factors that influence how individuals metabolize and respond to this compound is crucial for personalized medicine.
Pharmacogenomics: Identifying genetic variants that affect the enzymes involved in this compound metabolism, such as pyridoxal (B1214274) kinase and pyridoxine-5'-phosphate oxidase (PNPO), could help predict an individual's response to this compound therapy. ontosight.aidromicslabs.com Mutations in the PNPO gene can lead to pyridoxine-dependent epilepsy. pdeonline.orgproteopedia.org
Genome-Wide Association Studies (GWAS): GWAS can be used to identify novel genes and pathways associated with this compound metabolism and its therapeutic effects. uu.nl
Gene-Environment Interactions: Investigating how environmental factors, such as diet and lifestyle, interact with genetic predispositions to influence this compound status and its health outcomes is an important area for future research.
Structural Biology and Enzyme Kinetics of this compound-Related Enzymes
A detailed understanding of the enzymes involved in this compound metabolism is fundamental to harnessing its therapeutic potential.
Pyridoxal Kinase and Pyridoxine-5'-Phosphate Oxidase (PNPO): Elucidating the high-resolution structures and kinetic mechanisms of these key enzymes can facilitate the design of more effective this compound-based therapies and inhibitors. ontosight.aircsb.org Human PNPO is a homodimer with an active site in each monomer. vcu.edu The enzyme exhibits a low catalytic rate and is inhibited by its product, pyridoxal 5'-phosphate. wikipedia.org
Substrate Specificity: Further investigation into the substrate specificity of these enzymes will provide insights into the broader metabolic network influenced by this compound. nih.gov Kinetic studies have shown that the mechanism of PNPO can vary depending on the substrate. nih.gov
Enzyme Regulation: Understanding the allosteric regulation and post-translational modifications of these enzymes will reveal how this compound metabolism is controlled within the cell. mdpi.com
| Enzyme | Gene | Function | Structure | Kinetic Properties |
| Pyridoxal Kinase | PDXK | Phosphorylates this compound to this compound-5'-phosphate. ontosight.ai | --- | Research is active in developing selective inhibitors. ontosight.ai |
| Pyridoxine-5'-Phosphate Oxidase (PNPO) | PNPO | Catalyzes the oxidation of this compound-5'-phosphate to pyridoxal-5'-phosphate. proteopedia.orgwikipedia.org | Homodimer with an FMN cofactor at the interface of the two subunits. rcsb.orgvcu.edu | Low catalytic rate; product inhibition by PLP. wikipedia.org Rate-limiting step varies with substrate (PNP vs. PMP). nih.gov |
Role in "Underground Metabolism" and Novel Pathway Evolution
Recent research has uncovered the concept of "underground metabolism," where promiscuous enzymes can create novel metabolic pathways.
Bypassing Metabolic Blocks: Studies in bacteria like Escherichia coli and Bacillus subtilis have shown that underground metabolism can allow for the biosynthesis of essential compounds like pyridoxal-5'-phosphate (PLP) when the primary pathways are disrupted. ebi.ac.uknih.gov
Evolution of New Pathways: The study of underground metabolism provides insights into how new metabolic pathways may have evolved. nih.gov The introduction of a novel pathway can sometimes lead to inhibitory interactions with the existing metabolic network. pnas.org
Engineering Novel Pathways: Understanding the principles of underground metabolism could allow for the engineering of microorganisms with novel metabolic capabilities for applications in biotechnology and synthetic biology. nih.gov It has been observed that in the absence of a key enzyme for PLP synthesis, bacteria can evolve protopathways using promiscuous enzymes. biorxiv.org
Q & A
Q. What are the primary mechanisms by which pyridoxamine inhibits advanced glycation end products (AGEs) in diabetic models?
this compound disrupts AGE formation through two key mechanisms: (1) trapping reactive carbonyl intermediates (e.g., methylglyoxal) during the Maillard reaction, preventing their progression to AGEs, and (2) chelating metal ions like Cu²⁺ and Fe³⁺, which are critical for redox reactions driving post-Amadori modifications . Experimental studies in diabetic rats demonstrate reduced aortic collagen glycation and AGE accumulation via these pathways . Methodologically, researchers often quantify AGEs using immunofluorescence or HPLC-based assays in tissue samples .
Q. How do researchers standardize this compound dosing in preclinical studies to assess its therapeutic effects?
Dosing protocols vary by model but commonly involve oral administration via drinking water (e.g., 2 mg/mL for mice/rats) to ensure consistent intake . Studies in streptozotocin (STZ)-induced diabetic rats use doses ranging from 50–150 mg/kg/day, with efficacy evaluated through biomarkers like urinary albumin, plasma creatinine, and histopathological analysis of kidney or vascular tissues . Researchers must account for species-specific metabolism; for example, this compound is converted to pyridoxal in intestinal tissues in mice, affecting bioavailability .
Q. What experimental models are most robust for studying this compound’s impact on diabetic vascular complications?
STZ-induced diabetic rodents are widely used to mimic hyperglycemia-driven vascular dysfunction. Key endpoints include arterial stiffness (measured via pulse wave velocity or aortic input impedance ), cardiac hypertrophy (left ventricular weight-to-body weight ratio ), and AGE accumulation in aortic collagen (immunofluorescence or ELISA ). Aged C57BL/6 mice (18+ months) are also employed to study age-related arterial stiffening, with this compound treatment showing reduced AGEs in aortic walls .
Advanced Research Questions
Q. How can conflicting data on this compound’s systemic AGE reduction be reconciled across studies?
While this compound reduces tissue-specific AGEs in diabetic kidneys and aortas , some studies report no significant changes in plasma AGE levels (e.g., in sickle cell disease mice ). This discrepancy may arise from differences in:
- Compartmentalization : AGEs in plasma vs. tissues may reflect distinct glycation pathways.
- Model-specific pathology : Diabetic models prioritize AGE formation via hyperglycemia, while non-diabetic models (e.g., SCD) involve oxidative stress-driven mechanisms .
- Analytical sensitivity : Tissue-specific immunofluorescence detects localized AGEs better than plasma assays . Researchers should combine systemic and tissue-level analyses to resolve contradictions.
Q. What methodological considerations are critical when designing combination therapies involving this compound?
Combining this compound with ACE inhibitors (e.g., enalapril) or antioxidants (e.g., vitamin E) requires:
- Dose optimization : Synergistic effects in diabetic mice show this compound (50 mg/kg/day) + enalapril (10 mg/kg/day) reduces kidney mortality better than monotherapy .
- Mechanistic overlap : this compound’s dual inhibition of AGEs and advanced lipoxidation end products (ALEs) complements ACE inhibitors’ hemodynamic effects but may mask individual contributions .
- Endpoint selection : Use multi-organ biomarkers (e.g., urinary TGF-β1 for kidney injury , aortic collagen crosslinking for vascular health ).
Q. What statistical approaches are recommended for analyzing this compound’s multifactorial effects in chronic disease models?
Longitudinal studies should employ mixed-effects models to account for repeated measurements (e.g., monthly plasma creatinine ). For omics data (e.g., metabolomics linking this compound to IL-1β or LDL-C ), partial least squares discriminant analysis (PLS-DA) can identify key metabolic pathways. Researchers must also control for confounders like age-related variance in aged mouse models and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons .
Q. How does this compound compare to other B6 vitamers (e.g., pyridoxal-5’-phosphate) in preclinical efficacy?
this compound and pyridoxal-5’-phosphate (PLP) both inhibit AGEs but differ in:
- Bioavailability : PLP requires enzymatic conversion for activity, while this compound is absorbed directly .
- Efficacy : In diabetic nephropathy models, PLP outperforms this compound in reducing urinary protein loss and kidney inflammation .
- Mechanistic breadth : this compound uniquely inhibits ALEs by scavenging lipid peroxidation products . Researchers should tailor vitamer choice to study objectives (e.g., glycation vs. lipoxidation).
Methodological Pitfalls and Solutions
Q. What are common limitations in quantifying this compound’s anti-glycation effects, and how can they be mitigated?
- Artifact formation : Fluorescent AGE assays (e.g., pentosidine) may cross-react with this compound derivatives. Use LC-MS/MS for specificity .
- Tissue heterogeneity : Aortic collagen analysis requires standardized sampling sites to avoid regional stiffness variations .
- Metabolic interference : this compound’s conversion to pyridoxal in vivo necessitates concurrent measurement of both vitamers .
Q. How can researchers address the translational gap between preclinical this compound studies and clinical trials?
- Dose extrapolation : Convert rodent doses to human equivalents using body surface area scaling (e.g., 50 mg/kg in rats ≈ 8.1 mg/kg in humans) .
- Biomarker validation : Prioritize endpoints used in successful phase II trials, such as urinary TGF-β1 and creatinine clearance .
- Model refinement : Incorporate comorbidities (e.g., hypertension + diabetes) seen in human patients, as done in SHRSP rat models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
